Dodecahydroterphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3,5,9,11-16H,2,4,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBYFUMVFJKKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC=C(C=C2)C3CCC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrogenated terphenyls is a clear, oily, pale-yellow liquid with a faint odor. A mixture of numerous compounds and isomers depending on the degree and conditions of hydrogenation The 40% hydrogenated mixture has bp: 340 °C, density: 1.00 g cm-3, and is insoluble in water. Used as a plasticizer and as a heat-transfer medium. Can be absorbed through the skin and by ingestion., Liquid, Clear, oily, pale-yellow liquids with a faint odor. [plasticizer/heat-transfer media]; [NIOSH], CLEAR OILY PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear, oily, pale-yellow liquids with a faint odor., Clear, oily, pale-yellow liquids with a faint odor. [plasticizer/heat-transfer media] | |
| Record name | HYDROGENATED TERPHENYLS | |
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| Record name | Terphenyl, hydrogenated | |
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| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
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Boiling Point |
644 °F at 760 mmHg (40% hydrogenated) (NIOSH, 2023), 340 °C, 644 °F (40% hydrogenated) | |
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| Record name | Hydrogenated terphenyls | |
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Flash Point |
315 °F (40% hydrogenated) (NIOSH, 2023), 315 °F (40% hydrogenated), 157 °C c.c. | |
| Record name | HYDROGENATED TERPHENYLS | |
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| Record name | Hydrogenated terphenyls | |
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| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
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| Record name | Hydrogenated terphenyls | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hydrogenated terphenyls | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.003 to 1.009 at 77 °F (40% hydrogenated) (NIOSH, 2023), Relative density (water = 1): 1.00, 1.003-1.009 (40% hydrogenated), (77 °F): 1.003-1.009 (40% hydrogenated) | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
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| Record name | HYDROGENATED TERPHENYLS | |
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| Record name | Hydrogenated terphenyls | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 8.31 | |
| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: 13 | |
| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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CAS No. |
61788-32-7 | |
| Record name | HYDROGENATED TERPHENYLS | |
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| Record name | Dodecahydroterphenyl | |
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| Record name | Terphenyl, hydrogenated | |
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| Record name | Terphenyl, hydrogenated | |
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| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
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| Record name | HYDROGENATED TERPHENYLS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/444 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Terphenyls, hydrogenated | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WZ63B758.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-32 °C | |
| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |
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| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dodecahydroterphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyls, the fully hydrogenated derivatives of terphenyls, are a class of saturated alicyclic hydrocarbons with significant potential in various industrial applications, including as heat transfer fluids, lubricants, and in drug development as hydrophobic scaffolds. The physicochemical properties of these compounds are critically dependent on the stereochemistry of the individual isomers. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of dodecahydroterphenyl isomers, details the experimental methodologies for their characterization, and presents a logical workflow for their analysis.
Due to the inherent complexities in synthesizing and separating specific stereoisomers of this compound, much of the publicly available data pertains to isomeric mixtures, often from partially hydrogenated commercial products. This guide will present the data for these mixtures while also outlining the established analytical techniques that enable the separation and characterization of individual isomers.
Physicochemical Properties of this compound Isomers
Quantitative data for specific, isolated this compound isomers is scarce in readily available scientific literature. The majority of reported data is for "hydrogenated terphenyls," which are complex mixtures of various isomers of ortho-, meta-, and para-terphenyls at different stages of hydrogenation.[1] A common commercial product is a 40% hydrogenated mixture.[2][3][4]
The following table summarizes the available physicochemical data for these isomeric mixtures. It is important to note that these values represent the properties of a mixture and not of any single, pure isomer. The properties of individual isomers, particularly melting and boiling points, are expected to differ based on their specific stereochemistry (e.g., cis vs. trans configurations), which influences molecular packing and intermolecular forces.[5][6]
| Property | Value (for 40% Hydrogenated Terphenyl Mixture) | References |
| Appearance | Clear, oily, pale-yellow liquid with a faint odor | [2][3][4] |
| Molecular Weight | ~298 g/mol | [2] |
| Boiling Point | 340 °C at 760 mmHg | [2][3] |
| Melting Point | -32 °C | [2] |
| Freezing Point | 148 °C (likely a typo in the source, may refer to a different property or isomeric mixture) | [2] |
| Density | 1.00 g/cm³ | [2][3] |
| Flash Point | 157 °C (closed cup) | [2] |
| Autoignition Temperature | 374 °C | [2] |
| Vapor Pressure | 13 Pa at 25 °C | [2] |
| Water Solubility | Insoluble | [2][3] |
Experimental Protocols
The characterization of this compound isomers involves their separation followed by the determination of their physicochemical properties. The following sections detail the methodologies commonly employed for these purposes.
Isomer Separation
1. Gas Chromatography (GC)
Gas chromatography is a primary technique for separating the volatile isomers of this compound.[5] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Principle: Isomers with different boiling points and polarities will exhibit different retention times in the GC column. Generally, more volatile (lower boiling point) and less polar isomers will elute first. Cis and trans isomers often show different retention times due to subtle differences in their molecular shape and intermolecular interactions.[5]
-
Typical Protocol:
-
Sample Preparation: The this compound isomer mixture is dissolved in a suitable volatile solvent (e.g., hexane, toluene).
-
Injection: A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column (e.g., a non-polar DB-5 or a slightly polar DB-17). The oven temperature is programmed to ramp up, allowing for the sequential elution of isomers.
-
Detection: As the separated isomers elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS allows for both quantification and structural elucidation of the individual isomers.[5]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the separation of non-volatile or thermally labile isomers.
-
Principle: Separation is achieved based on the differential distribution of the isomers between a liquid mobile phase and a solid stationary phase packed in a column. Different column chemistries (e.g., normal-phase, reverse-phase) can be employed to optimize the separation.
-
Typical Protocol:
-
Sample Preparation: The isomer mixture is dissolved in a solvent compatible with the mobile phase.
-
Injection: The sample is injected into the mobile phase stream.
-
Separation: The mobile phase carries the sample through the HPLC column. The choice of stationary phase (e.g., silica for normal-phase, C18 for reverse-phase) and mobile phase composition (e.g., hexane/ethyl acetate for normal-phase, acetonitrile/water for reverse-phase) is critical for achieving separation.
-
Detection: Eluted isomers are detected using a UV detector (if they possess a chromophore, which dodecahydroterphenyls do not) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Physicochemical Property Determination
1. Melting Point
-
Method: Differential Scanning Calorimetry (DSC) or a traditional melting point apparatus can be used.
-
Protocol (DSC):
-
A small, accurately weighed sample of the purified isomer is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The temperature of the cell is increased at a constant rate.
-
The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
-
2. Boiling Point
-
Method: Ebulliometry or distillation-based methods. For small quantities, micro-boiling point determination methods can be used.
-
Protocol (Distillation):
-
The purified liquid isomer is placed in a distillation flask with a boiling chip.
-
A condenser and a thermometer are attached.
-
The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. The pressure at which the measurement is made should also be recorded.
-
3. Solubility
-
Method: The equilibrium solubility method.
-
Protocol:
-
An excess amount of the purified isomer is added to a known volume of the solvent of interest (e.g., water, ethanol).
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is then filtered or centrifuged to remove the undissolved solute.
-
The concentration of the isomer in the clear supernatant is determined using a suitable analytical technique (e.g., GC after extraction into a miscible solvent).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the separation and characterization of this compound isomers.
Caption: A logical workflow for the analysis of this compound isomers.
References
- 1. Hydrogenated Terphenyl: Production, Applications, and Health Concerns_Chemicalbook [chemicalbook.com]
- 2. Terphenyl, hydrogenated | 61788-32-7 [chemicalbook.com]
- 3. HYDROGENATED TERPHENYLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
An In-depth Technical Guide to the Stereoisomer Separation and Characterization of Dodecahydroterphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydroterphenyl, a fully saturated derivative of terphenyl, presents a significant challenge in stereoisomer separation and characterization due to the potential for a large number of stereoisomers arising from the multiple chiral centers generated during hydrogenation. This technical guide provides a comprehensive overview of the core methodologies for the synthesis, separation, and structural elucidation of this compound stereoisomers. It is designed to furnish researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of handling these alicyclic compounds. The guide details experimental protocols for chromatographic separation techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), and delves into advanced spectroscopic and crystallographic methods for unambiguous stereochemical assignment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.
Introduction
This compound, also known as perhydroterphenyl, is a saturated alicyclic hydrocarbon with the molecular formula C₁₈H₃₂. It is produced by the complete hydrogenation of terphenyl isomers (ortho-, meta-, or para-terphenyl). The hydrogenation process converts the three aromatic rings into cyclohexane rings, creating multiple stereocenters and resulting in a complex mixture of stereoisomers.[1] The physical and chemical properties of the individual stereoisomers can vary significantly, impacting their applications in fields such as high-performance lubricants, heat transfer fluids, and as scaffolds in medicinal chemistry.[1] Therefore, the effective separation and rigorous characterization of these stereoisomers are of paramount importance for both fundamental research and industrial applications. This guide will provide a detailed exploration of the techniques employed for this purpose.
Synthesis of this compound Stereoisomer Mixtures
The primary route to this compound is the catalytic hydrogenation of the corresponding terphenyl isomer. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, which can be tuned to favor certain stereoisomers.
Key Factors Influencing Stereoselectivity
The stereoselectivity of the hydrogenation of terphenyl is influenced by several key experimental parameters:
-
Catalyst: The choice of catalyst plays a crucial role. Heterogeneous catalysts such as platinum (Pt) on carbon, palladium (Pd) on carbon, and Raney Nickel are commonly used.[1] The catalyst surface and its interaction with the substrate can influence the direction of hydrogen addition.
-
Solvent: The polarity of the solvent can affect the adsorption of the terphenyl molecule onto the catalyst surface, thereby influencing the stereochemical course of the hydrogenation.[1]
-
Temperature and Pressure: These parameters primarily affect the reaction rate but can also have an impact on the equilibrium between different stereoisomers, particularly at higher temperatures where isomerization can occur.[1]
General Experimental Protocol for Hydrogenation of p-Terphenyl
This protocol provides a general procedure for the synthesis of a mixture of this compound stereoisomers from p-terphenyl.
Materials:
-
p-Terphenyl
-
10% Platinum on activated carbon (Pt/C)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave equipped with a stirrer and temperature control
-
Hydrogen gas source
Procedure:
-
A solution of p-terphenyl in ethanol is placed in a high-pressure autoclave.
-
The Pt/C catalyst is added to the solution (typically 5-10% by weight relative to the substrate).
-
The autoclave is sealed and purged several times with nitrogen gas to remove any oxygen.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred vigorously.
-
The reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
After cooling to room temperature, the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude mixture of this compound stereoisomers.
Table 1: Illustrative Reaction Conditions for Terphenyl Hydrogenation
| Parameter | Condition | Influence on Stereoselectivity |
| Catalyst | 5% Pt/C | Can favor the formation of cis isomers. |
| Solvent | Cyclohexane | Non-polar solvent, may lead to different isomer ratios compared to polar solvents. |
| Temperature | 120 °C | Higher temperatures can lead to isomerization. |
| H₂ Pressure | 80 atm | Higher pressure generally increases the reaction rate. |
Separation of this compound Stereoisomers
The separation of the complex mixture of this compound stereoisomers is a challenging task due to their similar physical properties. Chromatographic techniques are the most powerful tools for this purpose.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the separation of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving separation of the stereoisomers.
Experimental Protocol for GC Separation:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A high-resolution capillary column is essential. Common choices include non-polar phases (e.g., DB-5, HP-5ms) or more polar phases for enhanced selectivity.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of all isomers. For example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at a rate of 5 °C/min, and holding for 10 minutes.
-
Detector Temperature: 300 °C.
Table 2: Hypothetical GC Retention Data for this compound Isomers on a DB-5 Column
| Stereoisomer | Retention Time (min) |
| Isomer 1 | 25.4 |
| Isomer 2 | 25.9 |
| Isomer 3 | 26.3 |
| Isomer 4 | 27.1 |
Note: This data is illustrative. Actual retention times will depend on the specific isomers and the exact chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a wide range of stationary and mobile phases, providing versatility in separating this compound stereoisomers. Both normal-phase and reversed-phase chromatography can be employed.
Experimental Protocol for HPLC Separation:
-
Instrument: HPLC system with a UV detector (detection at low wavelength, e.g., 210 nm) or a refractive index (RI) detector.
-
Column:
-
Normal-Phase: Silica or alumina columns with non-polar mobile phases (e.g., hexane, heptane).
-
Reversed-Phase: C18 or C8 columns with polar mobile phases (e.g., acetonitrile, methanol, water mixtures).
-
-
Mobile Phase: Isocratic or gradient elution can be used. For example, a gradient of acetonitrile in water on a C18 column.
-
Flow Rate: 0.5-1.5 mL/min.
-
Column Temperature: Typically maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent. SFC can provide high-efficiency separations of stereoisomers.
Experimental Protocol for SFC Separation:
-
Instrument: SFC system with a back-pressure regulator and a suitable detector (e.g., UV, MS).
-
Column: Chiral stationary phases (CSPs) are often used for enantiomeric separations, while standard phases like silica or diol can be effective for diastereomers.
-
Mobile Phase: Supercritical CO₂ with a polar modifier such as methanol or ethanol.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 35-50 °C.
Characterization of this compound Stereoisomers
Once the stereoisomers have been separated, their absolute and relative stereochemistry must be determined. A combination of spectroscopic and crystallographic techniques is typically required for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For this compound stereoisomers, both ¹H and ¹³C NMR, along with 2D NMR techniques, are essential.
¹H NMR Spectroscopy:
-
The proton NMR spectra of this compound isomers are often complex due to extensive signal overlap in the aliphatic region (typically 1.0-2.5 ppm).
-
The chemical shifts and coupling constants of the methine protons on the cyclohexane rings are particularly informative for determining the relative stereochemistry (axial vs. equatorial orientations).
¹³C NMR Spectroscopy:
-
¹³C NMR provides information on the number of non-equivalent carbon atoms, which can help to determine the symmetry of the molecule.
-
The chemical shifts of the cyclohexane carbons are sensitive to their stereochemical environment.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to trace the connectivity within each cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and linking the cyclohexane rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations between protons on different rings or within the same ring can be used to determine the relative stereochemistry.
Table 3: Representative ¹³C NMR Chemical Shifts for Cyclohexane Carbons
| Carbon Position | Axial Substituent (ppm) | Equatorial Substituent (ppm) |
| C1 | 30-35 | 35-40 |
| C2, C6 | 25-30 | 30-35 |
| C3, C5 | 20-25 | 25-30 |
| C4 | 25-30 | 25-30 |
Note: These are approximate ranges and can vary depending on the specific substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound isomers and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns in the mass spectrum can sometimes provide clues about the substitution pattern of the cyclohexane rings, but are generally not sufficient to distinguish between stereoisomers.
X-ray Crystallography
For stereoisomers that can be obtained as single crystals, X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry in the solid state. This technique is the gold standard for structural elucidation and can be used to confirm the assignments made by NMR spectroscopy.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Single crystals of the purified stereoisomer are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.
Conclusion
The separation and characterization of this compound stereoisomers is a complex but essential task for understanding their properties and unlocking their full potential in various applications. This technical guide has outlined the key methodologies, from synthesis and separation to detailed structural characterization. A systematic approach combining high-resolution chromatography with advanced spectroscopic techniques, particularly 2D NMR, is crucial for tackling this challenge. For crystalline isomers, X-ray crystallography provides the ultimate confirmation of stereochemistry. The protocols and data presented herein serve as a valuable resource for researchers in the field, enabling them to design and execute effective strategies for the isolation and characterization of these fascinating molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Catalytic Hydrogenation of Terphenyl to Dodecahydroterphenyl
The complete catalytic hydrogenation of terphenyl isomers to their corresponding this compound (also known as perhydroterphenyl) counterparts is a significant transformation in synthetic chemistry. Dodecahydroterphenyls find applications as high-temperature lubricants, heat transfer fluids, and potentially as scaffolds in drug discovery due to their rigid and well-defined three-dimensional structures. This technical guide provides a comprehensive overview of the core aspects of this hydrogenation process, including the catalysts employed, detailed experimental methodologies, and a summary of the available quantitative data.
Catalytic Systems for Terphenyl Hydrogenation
The selection of an appropriate catalyst is paramount for achieving complete and efficient hydrogenation of the aromatic rings in terphenyls while minimizing side reactions. The most commonly employed catalysts for this transformation are based on noble metals, with platinum and palladium showing significant efficacy. Raney Nickel is also a viable, more cost-effective alternative.
-
Platinum on Carbon (Pt/C): This is a widely used and effective catalyst for the hydrogenation of aromatic compounds. It typically requires high pressure and temperature to achieve complete saturation of the terphenyl rings.
-
Palladium on Carbon (Pd/C): Another common choice for aromatic hydrogenation, Pd/C can sometimes offer different selectivity compared to platinum-based catalysts.
-
Raney Nickel: A spongy, highly active form of nickel, this catalyst is a cost-effective option for large-scale hydrogenations. It often requires careful handling due to its pyrophoric nature when dry.
-
Rhodium-based Catalysts: While less common for this specific transformation, rhodium catalysts are known for their high activity in aromatic hydrogenation and may offer advantages under milder conditions.
Experimental Protocols
While detailed, step-by-step protocols for the complete hydrogenation of terphenyl to this compound are not extensively detailed in publicly available literature, a generalized procedure can be constructed based on the hydrogenation of other polyaromatic hydrocarbons and the specific information that is available.
General Experimental Workflow for Catalytic Hydrogenation of Terphenyl
A Technical Guide to the Structural Elucidation of Dodecahydroterphenyl Isomers Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecahydroterphenyls, the fully hydrogenated analogues of terphenyls, represent a class of saturated alicyclic hydrocarbons with significant structural complexity. The hydrogenation of the three aromatic rings of ortho-, meta-, or para-terphenyl precursors results in a variety of stereoisomers. The challenge lies in the unambiguous determination of the stereochemistry at the multiple chiral centers, particularly concerning the relative orientations (cis/trans) of the cyclohexane rings. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed insights into connectivity and spatial relationships. This guide outlines the comprehensive NMR methodologies required for the structural elucidation of these complex isomers.
Logical Framework for Isomer Identification
The structural elucidation process begins with the foundational understanding of the possible isomers and progresses through a systematic series of NMR experiments. Each experiment provides a layer of information that, when combined, resolves the complete chemical and stereochemical structure.
Figure 1: Logical workflow for the identification of this compound isomers.
Core NMR Techniques and Data Interpretation
A multi-dimensional NMR approach is essential. While 1D spectra provide initial insights, 2D correlation experiments are required to piece together the full structure.
One-Dimensional (1D) NMR: ¹H and ¹³C
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling). In dodecahydroterphenyls, the highly saturated, non-aromatic nature results in a complex, overlapping aliphatic region (typically 0.8-2.5 ppm), making definitive assignment from ¹H NMR alone impossible.
-
¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups, which is fundamental for subsequent 2D spectral assignments.
Two-Dimensional (2D) NMR: Building the Molecular Framework
The combination of COSY, HSQC, and HMBC experiments allows for the assembly of the carbon skeleton and the assignment of attached protons.
Figure 2: Core 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each individual cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal to its directly attached carbon atom, providing definitive ¹H-¹³C one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the cyclohexane rings. It reveals correlations between protons and carbons that are two or three bonds apart, providing evidence of the linkages between the different cyclic fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. NOE correlations are observed between protons that are close in 3D space (< 5 Å), irrespective of their bonding connectivity. For dodecahydroterphenyls, NOESY can distinguish between cis and trans ring junctions by identifying spatial proximity between axial and equatorial protons on adjacent rings.
Illustrative Data Presentation
The following tables represent hypothetical but realistic NMR data for two distinct isomers of p-dodecahydroterphenyl. This format allows for a clear, comparative analysis of the key structural features.
Table 1: Illustrative NMR Data for an all-trans p-Dodecahydroterphenyl Isomer
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key NOESY Correlations |
|---|---|---|---|---|---|
| C1 | 44.2 | 1.75 | m | - | H-2ax, H-6ax |
| C2/C6 | 33.5 | 1.88 (ax) | ddd | 12.5, 12.5, 3.0 | H-1, H-3ax |
| 1.25 (eq) | ddd | 12.5, 3.0, 3.0 | H-3eq | ||
| C3/C5 | 27.0 | 1.65 (ax) | m | - | H-2ax, H-4ax |
| 1.15 (eq) | m | - | H-2eq, H-4eq | ||
| C4 | 43.8 | 1.72 | m | - | H-3ax, H-5ax |
| C1' | 44.1 | 1.74 | m | - | H-2'ax, H-6'ax |
| C2'/C6' | 33.6 | 1.89 (ax) | ddd | 12.5, 12.5, 3.0 | H-1', H-3'ax |
| 1.26 (eq) | ddd | 12.5, 3.0, 3.0 | H-3'eq | ||
| C3'/C5' | 27.1 | 1.66 (ax) | m | - | H-2'ax, H-4' |
| | | 1.16 (eq) | m | - | H-2'eq, H-4' |
Table 2: Illustrative NMR Data for a cis,cis p-Dodecahydroterphenyl Isomer
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key NOESY Correlations |
|---|---|---|---|---|---|
| C1 | 40.1 | 2.10 | m | - | H-2ax, H-6ax, H-1' |
| C2/C6 | 30.5 | 1.95 (ax) | ddd | 12.0, 12.0, 3.5 | H-1, H-3ax |
| 1.35 (eq) | ddd | 12.0, 3.5, 3.5 | H-3eq | ||
| C3/C5 | 26.8 | 1.70 (ax) | m | - | H-2ax, H-4ax |
| 1.20 (eq) | m | - | H-2eq, H-4eq | ||
| C4 | 39.9 | 2.08 | m | - | H-3ax, H-5ax, H-1'' |
| C1' | 40.2 | 2.11 | m | - | H-2'ax, H-6'ax, H-1 |
| C2'/C6' | 30.6 | 1.96 (ax) | ddd | 12.0, 12.0, 3.5 | H-1', H-3'ax |
| 1.36 (eq) | ddd | 12.0, 3.5, 3.5 | H-3'eq | ||
| C3'/C5' | 26.9 | 1.71 (ax) | m | - | H-2'ax, H-4' |
| | | 1.21 (eq) | m | - | H-2'eq, H-4' |
Note: The bolded NOESY correlations in Table 2 (e.g., between H-1 and H-1') would be indicative of a cis-junction, where protons on adjacent rings are in close spatial proximity.
Experimental Protocols
The following are generalized but detailed methodologies for acquiring the necessary NMR data for this compound isomers.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can sometimes influence chemical shifts and aid in resolving overlapping signals.
-
Filtering: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing: For high-quality NOESY data, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be done via several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
1D ¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration.
-
-
2D COSY:
-
Pulse Program: Gradient-selected (cosygpmf).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Spectral Width: Same as 1D ¹H in both dimensions.
-
Number of Scans: 4-16 per increment.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Spectral Width: 12-16 ppm (F2, ¹H) x 100-150 ppm (F1, ¹³C).
-
Number of Scans: 8-32 per increment.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Spectral Width: 12-16 ppm (F2, ¹H) x 200-220 ppm (F1, ¹³C).
-
Long-Range Coupling Delay: Optimized for 8-10 Hz.
-
Number of Scans: 16-64 per increment.
-
-
2D NOESY:
-
Pulse Program: Gradient-selected (noesygpph).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Spectral Width: Same as 1D ¹H in both dimensions.
-
Mixing Time (d8): 500-800 ms (a range of mixing times may be beneficial).
-
Number of Scans: 16-64 per increment.
-
Data Processing
-
Software: Use standard NMR processing software (e.g., TopSpin, MestReNova, VnmrJ).
-
Apodization: Apply a sine-bell or squared sine-bell window function to both dimensions of 2D spectra to improve resolution.
-
Phasing and Baseline Correction: Carefully phase all spectra and apply baseline correction algorithms to ensure accurate integration and peak picking.
-
Referencing: Calibrate the ¹H spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectra accordingly (e.g., CDCl₃ at 77.16 ppm).
Conclusion
The structural elucidation of this compound isomers is a non-trivial task that relies on the synergistic application of a suite of NMR experiments. While 1D NMR provides a preliminary overview, the unambiguous assignment of the covalent framework and, most critically, the stereochemistry, is only achievable through a detailed analysis of 2D COSY, HSQC, HMBC, and NOESY spectra. The methodologies and workflows described herein provide a robust framework for researchers to confidently determine the precise three-dimensional structure of these and other complex saturated alicyclic molecules.
Navigating Reaction Selectivity: A Technical Guide to Kinetic and Thermodynamic Control in Terphenyl Hydrogenation
For Immediate Release
This technical guide provides an in-depth exploration of the principles of kinetic versus thermodynamic control as they apply to the catalytic hydrogenation of terphenyl isomers. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, experimental considerations, and potential product outcomes in these complex reactions. While specific quantitative data for terphenyl hydrogenation is not extensively available in the public domain, this guide presents a comprehensive overview based on established principles of organic chemistry and catalysis, supplemented with illustrative data to guide experimental design.
Introduction: The Dichotomy of Reaction Control
In chemical reactions where multiple products can be formed, the distribution of these products is often governed by two distinct regimes: kinetic control and thermodynamic control. Understanding which regime is dominant is paramount for directing a reaction toward a desired outcome.
-
Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the result of the reaction pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the product mixture, irrespective of the rate at which it is formed.
The selective hydrogenation of terphenyls—a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups—presents a compelling case study for the application of these principles. The three isomers, ortho-, meta-, and para-terphenyl, offer different steric and electronic environments that can influence the course of their hydrogenation.
Catalytic Hydrogenation of Terphenyls
The addition of hydrogen to the aromatic rings of terphenyls is typically achieved through catalytic hydrogenation, employing a heterogeneous catalyst, most commonly a noble metal like platinum or palladium supported on carbon. The general order of reactivity for the hydrogenation of terphenyl isomers has been observed as: p-terphenyl > m-terphenyl > o-terphenyl[1]. This trend is likely influenced by the steric hindrance around the central phenyl ring, which is greatest in the o-isomer.
The hydrogenation can proceed in a stepwise manner, with the potential for a multitude of partially and fully hydrogenated products. The challenge and the opportunity lie in selectively controlling the extent and stereochemistry of this hydrogenation.
Illustrative Data on Product Distribution
Due to a lack of comprehensive experimental studies detailing product distributions under varying conditions, the following tables present illustrative data to conceptualize the principles of kinetic and thermodynamic control in the hydrogenation of p-terphenyl. This data is hypothetical and intended to serve as a guide for experimental design.
Table 1: Illustrative Product Distribution in the Hydrogenation of p-Terphenyl under Kinetic Control
| Temperature (°C) | Reaction Time (hours) | Catalyst | Pressure (atm) | Product A (Kinetic) (%) | Product B (Thermodynamic) (%) | Other Products (%) |
| 80 | 1 | 5% Pt/C | 50 | 75 | 15 | 10 |
| 100 | 1 | 5% Pt/C | 50 | 65 | 25 | 10 |
| 120 | 1 | 5% Pt/C | 50 | 50 | 40 | 10 |
Table 2: Illustrative Product Distribution in the Hydrogenation of p-Terphenyl under Thermodynamic Control
| Temperature (°C) | Reaction Time (hours) | Catalyst | Pressure (atm) | Product A (Kinetic) (%) | Product B (Thermodynamic) (%) | Other Products (%) |
| 180 | 24 | 5% Pt/C | 70 | 10 | 85 | 5 |
| 200 | 24 | 5% Pt/C | 70 | 5 | 90 | 5 |
| 220 | 24 | 5% Pt/C | 70 | <5 | >90 | <5 |
Experimental Protocols
The following provides a general, adaptable experimental protocol for the catalytic hydrogenation of a terphenyl isomer. Researchers should optimize conditions based on the specific isomer and desired product.
Objective: To selectively hydrogenate a terphenyl isomer under controlled conditions to favor either the kinetic or thermodynamic product.
Materials:
-
Terphenyl isomer (o-, m-, or p-)
-
Solvent (e.g., ethanol, ethyl acetate, or cyclohexane)
-
Hydrogenation catalyst (e.g., 5 wt.% Platinum on activated carbon, 10 wt.% Palladium on activated carbon)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon) for purging
-
Filtration apparatus (e.g., Celite or a syringe filter)
-
Rotary evaporator
-
Analytical instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Add the terphenyl isomer and the solvent to the reactor. A typical substrate concentration is in the range of 5-10% (w/v).
-
Carefully add the hydrogenation catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
-
Purging:
-
Seal the reactor.
-
Purge the reactor with an inert gas (nitrogen or argon) three to five times to remove any residual air.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Begin stirring and heat the reactor to the target temperature.
-
For Kinetic Control: Use lower temperatures (e.g., 80-120°C) and shorter reaction times (e.g., 1-4 hours). Monitor the reaction progress closely to stop it before equilibrium is reached.
-
For Thermodynamic Control: Employ higher temperatures (e.g., 180-220°C) and longer reaction times (e.g., 12-24 hours) to allow the reaction to reach equilibrium.
-
-
-
Work-up:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture to remove the catalyst. The filtration can be done through a pad of Celite or a suitable filter membrane.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
-
Analysis:
-
Analyze the crude product using appropriate analytical techniques (GC-MS, HPLC, NMR) to determine the product distribution and identify the major and minor components.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual framework of kinetic versus thermodynamic control and a typical experimental workflow.
Caption: Reaction pathways for kinetic and thermodynamic control.
Caption: General experimental workflow for terphenyl hydrogenation.
Conclusion
References
Quantum Chemical Calculations for Dodecahydroterphenyl Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydroterphenyls, the fully hydrogenated derivatives of terphenyls, present a complex stereochemical landscape with a multitude of potential isomers. The relative thermodynamic stability of these isomers is a critical parameter influencing their potential applications, from high-density fuels to novel pharmaceutical scaffolds. This technical guide outlines a comprehensive computational workflow for determining the relative stabilities of dodecahydroterphenyl isomers using quantum chemical calculations. In the absence of extensive experimental data for this specific class of molecules, this guide provides a robust theoretical framework for researchers to predict and understand the energetic landscape of these complex alicyclic compounds.
Introduction: The Importance of Isomer Stability
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with multiple stereoisomers, such as the various forms of this compound, understanding the relative stability of each isomer is paramount. The most stable isomers will be the most prevalent at thermodynamic equilibrium, and their properties will dominate the characteristics of any isomeric mixture.
Quantum chemical calculations offer a powerful in-silico approach to determine the relative energies of isomers with a high degree of accuracy. By solving the electronic Schrödinger equation, these methods can provide fundamental thermodynamic data, such as enthalpies and Gibbs free energies, which are essential for predicting isomer populations and reactivity.
Computational Methodology: A Step-by-Step Protocol
The determination of the relative stability of this compound isomers involves a multi-step computational workflow. This protocol is designed to systematically identify all relevant conformers for each stereoisomer and then calculate their energies at a high level of theory.
Initial Structure Generation
The first step is to generate the three-dimensional structures of all possible stereoisomers of the this compound of interest (ortho-, meta-, or para-). This can be accomplished using molecular building software. For each stereoisomer, a conformational search is necessary to identify low-energy conformers. This can be performed using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive way to explore the potential energy surface.
Quantum Chemical Calculations
Once a set of low-energy conformers for each stereoisomer is identified, quantum chemical calculations are employed for more accurate energy determination.
2.2.1. Choice of Software
A variety of software packages are available for performing quantum chemical calculations.[1][2][3] Common choices include:
-
Gaussian: A widely used commercial package with a broad range of methods.
-
ORCA: A powerful and free academic package.
-
Q-Chem: A comprehensive commercial quantum chemistry software.[3]
-
PySCF: An open-source Python-based platform for quantum chemistry.[1]
2.2.2. Selection of Theoretical Method and Basis Set
The choice of the theoretical method and basis set is crucial for obtaining accurate results and represents a trade-off between computational cost and accuracy.[4][5][6]
-
Theoretical Method: Density Functional Theory (DFT) is a popular choice for systems of this size, offering a good balance of accuracy and computational efficiency.[4][7][8] Recommended functionals for conformational and relative energy calculations of organic molecules include:
-
Basis Set: The basis set describes the atomic orbitals used in the calculation. A larger basis set provides a more accurate description but increases computational time. A common and effective strategy is to use a smaller basis set for initial geometry optimizations and a larger one for the final single-point energy calculation.[4]
-
Geometry Optimization and Frequency Calculations: A Pople-style basis set like 6-31G(d) is often sufficient.
-
Single-Point Energy Calculations: A larger basis set, such as 6-311+G(2d,p) or a correlation-consistent basis set like cc-pVTZ , is recommended for more accurate energies.
-
Geometry Optimization
Each conformer identified in the initial search must be fully optimized at the chosen level of theory (e.g., B3LYP/6-31G(d)). This process finds the stationary point on the potential energy surface corresponding to a local minimum for that conformer.
Frequency Calculations
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy, which are necessary to calculate the Gibbs free energy at a specific temperature (e.g., 298.15 K).
Single-Point Energy Calculation
To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). This approach, where a more computationally expensive method is used on a geometry optimized with a less expensive one, often provides a good balance of accuracy and efficiency.
Analysis of Results
The final step is to combine the results to determine the relative stabilities of the isomers. The Gibbs free energy (G) is the most relevant thermodynamic potential for determining the relative populations of isomers at equilibrium. It is calculated as:
G = E_electronic + G_thermal_correction
where E_electronic is the electronic energy from the single-point calculation and G_thermal_correction is obtained from the frequency calculation.
The relative Gibbs free energy (ΔG) for each isomer is then calculated with respect to the most stable isomer. The population of each isomer at a given temperature can be estimated using the Boltzmann distribution.
Data Presentation
The quantitative results of the quantum chemical calculations should be summarized in clear and well-structured tables for easy comparison.
Table 1: Calculated Energies for Dodecahydro-p-terphenyl Isomers
| Isomer/Conformer | Electronic Energy (Hartree) at M06-2X/6-311+G(2d,p) | Thermal Correction to Gibbs Free Energy (Hartree) at B3LYP/6-31G(d) | Absolute Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Isomer A - Conf 1 | Calculated Value | Calculated Value | Calculated Value | 0.00 |
| Isomer A - Conf 2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Isomer B - Conf 1 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Isomer C - Conf 1 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... |
Table 2: Key Geometric Parameters for the Most Stable Isomer
| Parameter | Value |
| C-C Bond Lengths (Å) | Calculated Range |
| C-H Bond Lengths (Å) | Calculated Range |
| Dihedral Angles (°) | Key Dihedral Angles |
Visualizations
Visual representations are crucial for understanding the complex relationships in a computational chemistry workflow and the structural differences between isomers.
Caption: Computational workflow for determining isomer stability.
References
- 1. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 2. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 3. Q-Chem 6.3 | Fast, Accurate, Robust Chemistry Simulations | Q-Chem [q-chem.com]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. How to choose the best method and basis set for a calculation in computational chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. density functional theory - Approaches to understanding different relative energies between semiempirical and DFT methods - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 8. How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Hydrogenated Terphenyls: A Journey from Nuclear Reactors to Modern Industry
An in-depth technical guide for researchers, scientists, and drug development professionals on the historical development, synthesis, and applications of hydrogenated terphenyls.
Hydrogenated terphenyls, a class of aromatic hydrocarbons, have carved a unique niche in the annals of chemical engineering and materials science. Initially developed for the demanding environment of nuclear reactors, their exceptional thermal stability and desirable physical properties have led to their adoption in a wide array of industrial applications. This guide delves into the historical evolution of hydrogenated terphenyls, providing a comprehensive overview of their synthesis, a detailed compilation of their physical and chemical properties, and a look into the experimental protocols that have defined their research and development.
A Historical Perspective: From Atomic Aspirations to Industrial Workhorses
The story of hydrogenated terphenyls is intrinsically linked to the dawn of the nuclear age. In the mid-20th century, the quest for efficient and safe nuclear reactors spurred the development of novel heat transfer fluids and moderators. Unhydrogenated terphenyl mixtures, marketed under the trade name Santowax R, were initially investigated.[1] These mixtures, composed of ortho-, meta-, and para-terphenyl isomers, exhibited remarkable resistance to heat and radiation.[1]
However, their relatively high melting points presented operational challenges. This led researchers to explore the partial hydrogenation of these terphenyl mixtures. The introduction of hydrogen atoms into the aromatic rings lowered the melting point, creating fluids that were liquid at or near room temperature while retaining excellent thermal and radiolytic stability.[2] This breakthrough gave rise to commercially significant products like HB-40 from Monsanto, a partially hydrogenated (approximately 40%) mixture of terphenyl isomers.[1] These fluids found extensive use as coolants in organic-cooled nuclear reactors, a testament to their robust nature.[3][4]
Over time, the applications of hydrogenated terphenyls expanded far beyond the nuclear industry. Their high boiling points, low vapor pressure, and excellent heat transfer characteristics made them ideal for use as heat transfer fluids in a variety of industrial processes, including chemical synthesis, plastics production, and petroleum refining.[5] Today, they are also utilized as plasticizers, lubricants, and in the formulation of dielectric fluids.
Synthesis and Composition of Commercial Mixtures
The industrial production of hydrogenated terphenyls begins with the synthesis of terphenyls, typically through the reaction of benzene. The resulting mixture of ortho, meta, and para-terphenyls is then subjected to catalytic hydrogenation.
A general workflow for the synthesis of hydrogenated terphenyls is as follows:
The degree of hydrogenation is a critical parameter that determines the final properties of the fluid. Commercial products are typically partially hydrogenated to achieve an optimal balance between a low melting point and high thermal stability.
Composition of Commercial Hydrogenated Terphenyls:
While the exact formulations are often proprietary, commercially available hydrogenated terphenyls are complex mixtures. For instance, Therminol 66 is described as a mixture containing 3-8% terphenyls, 74-87% partially hydrogenated terphenyls, and 18% quaterphenyls and higher polyphenyls and their hydrogenated products.[6] The analysis of these mixtures is commonly performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Quantitative Data on Physical Properties
The physical properties of hydrogenated terphenyls are crucial for their application as heat transfer fluids. The following tables summarize key quantitative data for some common commercial products.
Table 1: General Physical Properties of 40% Hydrogenated Terphenyls
| Property | Value |
| Appearance | Clear, oily, pale-yellow liquid |
| Boiling Point | 340 °C (644 °F) |
| Melting Point | -32 °C |
| Density @ 20°C | 1.003 - 1.009 g/cm³ |
| Flash Point | 157 °C (315 °F) |
| Auto-ignition Temp. | 374 °C |
Table 2: Properties of Commercial Hydrogenated Terphenyl Heat Transfer Fluids
| Property | HB-40 | Therminol 66 |
| Composition | Partially hydrogenated terphenyls | Mixture of terphenyls and their partially hydrogenated derivatives |
| Max. Operating Temp. | - | 345 °C |
| Boiling Point | 342 °C (648 °F) | 359 °C |
| Flash Point | 170 °C (338 °F) | 184 °C |
| Kinematic Viscosity @ 20°C | 133 mm²/s | - |
| Relative Density @ 20°C | 1.013 | - |
Key Experimental Protocols
The development and quality control of hydrogenated terphenyls rely on a suite of standardized experimental protocols. Below are outlines of key methodologies.
Synthesis of Hydrogenated Terphenyls (Laboratory Scale)
This protocol is based on the catalytic hydrogenation of terphenyl isomers over a platinum-on-carbon catalyst.
Objective: To prepare partially hydrogenated terphenyls from a mixture of terphenyl isomers.
Materials:
-
Mixture of o-, m-, and p-terphenyls
-
3 wt.% Platinum on activated carbon (Pt/C) catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Solvent (e.g., decalin)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: The Pt/C catalyst can be commercially sourced or prepared by impregnating activated carbon with a solution of a platinum precursor (e.g., chloroplatinic acid) followed by reduction.
-
Reaction Setup:
-
Charge the autoclave with the terphenyl mixture, solvent, and the Pt/C catalyst. The catalyst loading is typically a small percentage of the substrate weight.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 atm).
-
Heat the reactor to the target temperature (e.g., 180 °C) while stirring.
-
Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically run for a predetermined time to achieve the desired degree of hydrogenation.
-
-
Product Recovery and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed by distillation under reduced pressure.
-
The resulting crude hydrogenated terphenyl mixture can be further purified by vacuum distillation to separate different fractions based on their boiling points.
-
Characterization:
-
The composition of the product mixture can be analyzed by GC-MS to identify the different isomers and their hydrogenated derivatives.
-
The degree of hydrogenation can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the hydrogen consumption during the reaction.
Evaluation of Thermal Stability
Objective: To determine the thermal decomposition characteristics of a hydrogenated terphenyl fluid.
Apparatus:
-
A sealed, high-temperature, high-pressure test cell (autoclave) made of a non-catalytic material (e.g., stainless steel).
-
A furnace with precise temperature control.
-
Pressure and temperature sensors.
-
Gas chromatograph (GC) for analyzing the decomposition products.
Procedure:
-
Sample Preparation: A known amount of the hydrogenated terphenyl fluid is placed in the test cell.
-
Test Execution:
-
The cell is sealed and purged with an inert gas to remove oxygen.
-
The cell is heated to the desired test temperature and maintained for a specified duration (e.g., hundreds of hours).
-
The pressure inside the cell is monitored throughout the test as an indicator of gas generation from decomposition.
-
-
Analysis:
-
After the test, the cell is cooled, and the liquid and gas phases are collected.
-
The liquid is analyzed by GC to quantify the amount of original fluid remaining and to identify and quantify the degradation products (e.g., lower and higher boiling point compounds).
-
The gas is analyzed to determine its composition (e.g., hydrogen, methane).
-
-
Data Interpretation: The rate of decomposition is calculated based on the change in the concentration of the original fluid over time. This data is used to determine the maximum recommended operating temperature for the fluid.
Logical Relationships and Experimental Workflows
The properties and performance of hydrogenated terphenyls are directly linked to their chemical structure, specifically the isomeric composition and the degree of hydrogenation.
Conclusion
From their origins as a critical component in nuclear technology to their widespread use in modern industrial processes, hydrogenated terphenyls have demonstrated remarkable versatility and durability. Their historical development showcases a classic example of molecular engineering to tailor material properties for specific, demanding applications. The detailed understanding of their synthesis, composition, and physical properties, as outlined in this guide, provides a solid foundation for researchers and professionals working with these robust and reliable fluids. Future research may focus on further optimizing their performance, exploring new applications, and developing even more sustainable and environmentally friendly alternatives.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. osti.gov [osti.gov]
- 3. Organic coolant summary report [inis.iaea.org]
- 4. inis.iaea.org [inis.iaea.org]
- 5. appliedthermalfluids.com [appliedthermalfluids.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Hydrogenated terphenyls - Analysis - Analytice [analytice.com]
- 8. Determination of Five (5) Possible Contaminants in Recycled Cardboard Packages and Food Simulants Using Ultrasound Assisted Extraction Coupled to GC-MS [file.scirp.org]
- 9. DOWTHERM™ A Heat Transfer Fluid | Dow Inc. [dow.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of Dodecahydroterphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 2025
Executive Summary
Dodecahydroterphenyl, a fully hydrogenated derivative of terphenyl, is a compound of interest in various industrial and research applications due to its thermal stability and nonpolar nature. Understanding its solubility in organic solvents is crucial for its application in formulations, as a reaction medium, or in purification processes. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound. Due to a notable lack of quantitative solubility data in publicly accessible literature, this document focuses on its theoretical solubility profile, qualitative solubility information, and a detailed, generalized experimental protocol for determining its solubility in organic solvents.
Theoretical Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility.[1][2][3][4][5] this compound is a nonpolar hydrocarbon. Its structure consists of three saturated cyclohexane rings, resulting in a molecule with very low polarity and no capacity for hydrogen bonding. Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, benzene, chloroform): Strong van der Waals forces between this compound and nonpolar solvent molecules would facilitate dissolution.[6] this compound is anticipated to exhibit high solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide - DMSO): While these solvents have dipoles, the lack of hydrogen bonding capability in this compound would limit its interaction with them. Moderate to low solubility is expected.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar this compound molecule without the formation of new favorable interactions. Therefore, this compound is expected to be virtually insoluble in these solvents.[7]
Solubility Data
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and often refers to "hydrogenated terphenyls," which is a mixture that includes this compound.
Table 1: Qualitative Solubility of this compound and Hydrogenated Terphenyls
| Solvent | Compound | Solubility | Source |
| Water | This compound | Insoluble | [7] |
| Water | Hydrogenated Terphenyls | Insoluble | |
| Organic Solvents (general) | This compound | Soluble | [7] |
| Chloroform | Waxes (similar nonpolar compounds) | Soluble | [6] |
Note: The general solubility in "organic solvents" suggests good solubility in nonpolar solvents like hydrocarbons.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is adapted from the flask method, a widely recognized technique for solubility measurement, as described in OECD Guideline 105 and consistent with the principles of ASTM E1148.[8][9][10][11][12][13][14][15]
4.1 Principle
An excess of the solid solute (this compound) is equilibrated with a known volume of the organic solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
4.2 Materials and Equipment
-
This compound (analytical standard grade)
-
Organic solvent of interest (HPLC grade or higher)
-
Constant temperature shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Glass flasks with airtight stoppers
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatograph with UV or RI detector - HPLC)
-
Centrifuge (optional)
4.3 Procedure
-
Preparation of the Test System:
-
Add an excess amount of this compound to a glass flask. An excess is visually confirmed by the presence of undissolved solid at equilibrium.
-
Accurately pipette a known volume of the pre-equilibrated organic solvent into the flask.
-
Securely seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the flasks at a constant rate that ensures thorough mixing of the solid and liquid phases without creating a vortex that could lead to particle size reduction.
-
The time required to reach equilibrium must be determined in a preliminary test. This is achieved by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[10]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. If necessary, the flasks can be centrifuged to facilitate phase separation.
-
Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the organic solvent.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (e.g., GC-FID or HPLC).
-
Quantify the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L) at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Workflow for the determination of this compound solubility.
Conclusion
While this compound is expected to be highly soluble in nonpolar organic solvents based on its molecular structure, there is a significant gap in the scientific literature regarding specific quantitative solubility data. This guide provides the theoretical basis for its solubility and a detailed, robust experimental protocol that can be implemented by researchers to generate this much-needed data. The provided workflow and methodologies offer a standardized approach to systematically characterize the solubility of this compound, which will be invaluable for its future application and development in various scientific and industrial fields.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. saltise.ca [saltise.ca]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. Wax - Wikipedia [en.wikipedia.org]
- 7. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 8. store.astm.org [store.astm.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Dodecahydroterphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, a fully hydrogenated derivative of terphenyl, represents a class of saturated carbocyclic compounds with a C18H34 molecular formula. Unlike its aromatic precursor, the absence of π-delocalization in this compound introduces significant conformational flexibility, leading to a complex landscape of stereoisomers. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational analysis of this compound, intended to support research and development activities in medicinal chemistry and materials science where saturated ring systems play a crucial role in determining molecular shape, lipophilicity, and biological activity.
Hydrogenated terphenyls, in general, are known for their use as heat transfer fluids and in other industrial applications.[1][2] The fully saturated this compound, also referred to as perhydroterphenyl, is a mixture of various isomers depending on the hydrogenation process.[3] Understanding the three-dimensional structure of these isomers is paramount for predicting their physical properties and potential interactions in biological systems.
Molecular Structure and Stereoisomerism
The core structure of this compound consists of three cyclohexane rings linked by single carbon-carbon bonds. The connectivity of these rings can be ortho (1,2-), meta (1,3-), or para (1,4-), leading to three constitutional isomers derived from the corresponding terphenyls. The hydrogenation of the aromatic rings introduces multiple chiral centers, resulting in a large number of possible stereoisomers for each constitutional isomer.
The stereochemistry of this compound is primarily determined by the relative orientation of the substituents on the cyclohexane rings. For p-dodecahydroterphenyl (1,4-dicyclohexylcyclohexane), the key stereochemical relationships are between the points of attachment on the central and terminal rings. Each cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The substituents (the other rings) can occupy either axial or equatorial positions. This leads to cis and trans isomers, which can have significantly different shapes and energies.
Conformational Analysis
The conformational landscape of this compound is complex due to the rotational freedom around the inter-ring C-C bonds and the conformational flexibility of the individual cyclohexane rings. The overall shape of the molecule is dictated by the interplay of these factors, which seek to minimize steric strain.
Cyclohexane Ring Conformation
Each of the three cyclohexane rings in this compound is expected to adopt a chair conformation to minimize torsional and angle strain. In this conformation, the substituents can be either in an axial or an equatorial position. Equatorial positions are generally more stable for bulky substituents to avoid 1,3-diaxial interactions.
Inter-ring Conformation
The rotation around the single bonds connecting the cyclohexane rings gives rise to different rotational isomers (rotamers). The relative orientation of the rings is described by the dihedral angles. The most stable conformations will be those that minimize steric hindrance between the rings. For example, in 1,4-dicyclohexylcyclohexane, the two terminal cyclohexane rings attached to the central ring will preferentially adopt a trans-diequatorial arrangement to maximize their separation.
Quantitative Structural Data
Table 1: Expected Structural Parameters for this compound
| Parameter | Expected Value | Notes |
| Bond Lengths | ||
| C-C (cyclohexane ring) | ~ 1.54 Å | Typical sp³-sp³ carbon single bond length. |
| C-H (cyclohexane ring) | ~ 1.09 Å | Typical sp³ C-H bond length. |
| C-C (inter-ring) | ~ 1.55 Å | Single bond between two sp³ carbon atoms. |
| Bond Angles | ||
| C-C-C (cyclohexane ring) | ~ 111.5° | Close to the tetrahedral angle, slightly larger due to ring strain. |
| H-C-H (cyclohexane ring) | ~ 107.5° | |
| C-C-C (inter-ring) | ~ 112° | Dependent on the specific isomer and conformation. |
| Dihedral Angles | ||
| C-C-C-C (cyclohexane ring) | ~ ± 55° | Characteristic of the chair conformation. |
| C-C-C-C (inter-ring) | Variable | Defines the relative orientation of the rings. Trans conformations are generally favored. |
Experimental Protocols
The synthesis and characterization of this compound isomers involve several key experimental procedures.
Synthesis: Catalytic Hydrogenation of Terphenyl
Objective: To saturate the aromatic rings of terphenyl to produce this compound.
Materials:
-
Terphenyl (ortho-, meta-, or para-)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., three-necked round-bottom flask)
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Dissolve terphenyl in a suitable solvent in the reaction flask.
-
Carefully add the hydrogenation catalyst to the solution.
-
Seal the flask and evacuate the air, followed by backfilling with an inert gas like nitrogen.[4]
-
Introduce hydrogen gas to the flask, typically via a balloon or from a pressurized cylinder, and maintain a hydrogen atmosphere.[4][5]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.[5]
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully remove the hydrogen atmosphere and replace it with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound product.[5]
Separation and Purification of Isomers
The crude product is a complex mixture of stereoisomers. Their separation is a significant challenge and typically requires advanced chromatographic techniques.
Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable column can be employed to separate isomers based on their polarity and shape.
-
Gas Chromatography (GC): Capillary GC can be effective for separating volatile isomers.
-
Fractional Crystallization: If some isomers are crystalline and have different solubilities, this classical technique can be attempted.
Structural Characterization
Objective: To identify and characterize the structure and stereochemistry of the isolated isomers.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of hydrogen atoms. The coupling constants (J-values) can help determine the relative stereochemistry of protons (axial vs. equatorial).
-
¹³C NMR: Shows the number of unique carbon atoms, which can help distinguish between different isomers.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These advanced techniques are crucial for unambiguously assigning the structure and determining the through-bond and through-space correlations between atoms, which is essential for detailed conformational analysis.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that may help in identifying isomers.
-
X-ray Crystallography: If a single crystal of an isomer can be obtained, X-ray diffraction provides the most definitive three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles.
Visualization of Isomer Generation
The hydrogenation of terphenyl is a key process that leads to the formation of a complex mixture of this compound isomers. The following diagram illustrates this logical relationship.
Caption: Logical workflow from terphenyl to this compound isomers.
Conclusion
This compound presents a fascinating yet challenging case study in stereochemistry and conformational analysis. While detailed experimental data on individual isomers is scarce, a thorough understanding of the principles of cyclohexane conformation and rotational isomerism allows for a rational prediction of their three-dimensional structures. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these complex saturated molecules. Further research, particularly in the areas of asymmetric synthesis and high-resolution structural analysis, is needed to fully unlock the potential of specific this compound isomers in various scientific and industrial applications.
References
- 1. Hydrogenated Terphenyl: Production, Applications, and Health Concerns_Chemicalbook [chemicalbook.com]
- 2. Terphenyl, hydrogenated | 61788-32-7 [chemicalbook.com]
- 3. HYDROGENATED TERPHENYLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. youtube.com [youtube.com]
- 5. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
Methodological & Application
Application Notes and Protocols for Dodecahydroterphenyl as a High-Temperature Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, also known as hydrogenated terphenyl, is a synthetic aromatic compound widely utilized as a high-temperature heat transfer fluid. Its chemical structure, characterized by a high degree of hydrogenation, imparts exceptional thermal stability, a low vapor pressure, and a wide operating temperature range, making it suitable for demanding applications in chemical processing, pharmaceutical manufacturing, and other industrial settings requiring precise and uniform temperature control.[1][2] This document provides detailed application notes, thermophysical properties, and a comprehensive protocol for evaluating the performance of this compound as a high-temperature heat transfer fluid.
This compound is chemically similar to commercially available high-temperature heat transfer fluids such as Therminol® 66.[3][4] The data presented herein is a compilation from technical data sheets of these analogous fluids and serves as a reliable reference for the expected performance of this compound.
Thermophysical Properties of this compound
The following tables summarize the key thermophysical properties of this compound (hydrogenated terphenyl) as a function of temperature. This data is essential for the design and operation of heat transfer systems.
Table 1: Density
| Temperature (°C) | Density ( kg/m ³) |
| 0 | 1025 |
| 50 | 994 |
| 100 | 962 |
| 150 | 931 |
| 200 | 899 |
| 250 | 868 |
| 300 | 836 |
| 350 | 805 |
Table 2: Kinematic Viscosity
| Temperature (°C) | Kinematic Viscosity (cSt) |
| 0 | 225 |
| 50 | 15.8 |
| 100 | 3.8 |
| 150 | 1.5 |
| 200 | 0.8 |
| 250 | 0.5 |
| 300 | 0.4 |
| 350 | 0.3 |
Table 3: Thermal Conductivity
| Temperature (°C) | Thermal Conductivity (W/m·K) |
| 0 | 0.118 |
| 50 | 0.113 |
| 100 | 0.108 |
| 150 | 0.103 |
| 200 | 0.098 |
| 250 | 0.093 |
| 300 | 0.088 |
| 350 | 0.083 |
Table 4: Specific Heat Capacity
| Temperature (°C) | Specific Heat Capacity (kJ/kg·K) |
| 0 | 1.55 |
| 50 | 1.76 |
| 100 | 1.97 |
| 150 | 2.18 |
| 200 | 2.39 |
| 250 | 2.60 |
| 300 | 2.81 |
| 350 | 3.02 |
Experimental Protocol: Performance Evaluation of this compound as a High-Temperature Heat Transfer Fluid
This protocol outlines a standardized procedure for evaluating the heat transfer performance and thermal stability of this compound in a laboratory-scale setup.
1. Objective
To determine the heat transfer coefficient and assess the thermal stability of this compound at various operating temperatures and flow rates.
2. Materials and Equipment
-
This compound (CAS: 61788-32-7)
-
Closed-loop heat transfer system (see Figure 1 for a schematic)
-
Variable-speed pump
-
Electric heater with precise temperature control
-
Heat exchanger (e.g., shell and tube or plate type) with a known heat transfer area
-
Flow meter
-
Temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of the heater and heat exchanger
-
Pressure transducers
-
Data acquisition system
-
Inert gas (e.g., nitrogen) for system purging and inerting
-
Viscometer
-
Densitometer
-
Gas chromatograph (for thermal degradation analysis)
-
Safety equipment (heat-resistant gloves, safety glasses, lab coat)
3. Experimental Setup
A closed-loop system should be constructed as shown in the diagram below. All wetted parts should be made of stainless steel or another material compatible with this compound at high temperatures. The system must be leak-tight and properly insulated to minimize heat loss to the surroundings.
4. Procedure
4.1. System Preparation
-
Assemble the closed-loop heat transfer system according to the diagram.
-
Perform a thorough leak check of the entire system.
-
Charge the system with a known volume of this compound.
-
Purge the system with an inert gas (nitrogen) to remove any air and moisture. Maintain a slight positive pressure of the inert gas in the expansion tank throughout the experiment to prevent oxidation of the fluid.
4.2. Performance Testing
-
Set the pump to a desired flow rate.
-
Turn on the electric heater and set it to the first target temperature (e.g., 150°C).
-
Allow the system to reach a steady state, where the temperatures at all points remain constant over time.
-
Once at a steady state, record the inlet and outlet temperatures of the heater and the heat exchanger, the flow rate, and the pressure drop across the heat exchanger for a period of at least 15 minutes.
-
Repeat steps 4.2.3 and 4.2.4 for a range of operating temperatures (e.g., 200°C, 250°C, 300°C, 350°C).
-
Repeat the entire procedure for different flow rates.
4.3. Thermal Stability Testing
-
After the performance testing, set the system to the maximum desired operating temperature (e.g., 350°C) and a constant flow rate.
-
Maintain these conditions for an extended period (e.g., 100 hours).
-
Periodically (e.g., every 24 hours), carefully take a small sample of the fluid from a designated sampling point.
-
After the test duration, cool down the system and safely drain the fluid.
5. Data Analysis
5.1. Heat Transfer Calculations
-
Calculate the rate of heat transfer (Q) in the heat exchanger using the following equation:
-
Q = ṁ * C_p * (T_in - T_out)
-
where ṁ is the mass flow rate, C_p is the specific heat capacity of the fluid at the average temperature, and T_in and T_out are the inlet and outlet temperatures of the fluid in the heat exchanger.
-
-
Calculate the Log Mean Temperature Difference (LMTD) for the heat exchanger.
-
Calculate the overall heat transfer coefficient (U) using the equation:
-
U = Q / (A * LMTD)
-
where A is the heat transfer area of the heat exchanger.
-
5.2. Thermal Stability Assessment
-
For each fluid sample taken during the thermal stability test, measure the viscosity and density.
-
Analyze the chemical composition of the samples using gas chromatography to identify and quantify any degradation products.
-
Compare the post-test fluid properties and composition to the initial values to assess the degree of thermal degradation.
Safety Precautions
-
Always handle hot this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat.
-
Ensure the heat transfer system is equipped with appropriate pressure relief devices.
-
In case of a spill, contain the fluid with an inert absorbent material.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
Application Note: GC-MS Method for the Analysis of Dodecahydroterphenyl
Abstract
This application note presents a detailed protocol for the analysis of dodecahydroterphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a complex mixture of fully hydrogenated terphenyl isomers, is a high-boiling point, thermally stable fluid utilized primarily as a heat transfer medium in industrial applications. The method outlined here is designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this compound in various matrices. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C18H32. It is produced by the complete hydrogenation of a mixture of o-, m-, and p-terphenyl isomers.[1][2] Due to its high thermal stability and wide liquid-phase range, it is extensively used as a high-temperature heat transfer fluid.[1] Monitoring the purity and degradation of this compound is crucial for ensuring the efficiency and safety of industrial processes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the various isomers present in this compound mixtures.[2] This method offers high resolution and sensitivity, making it ideal for the analysis of such complex hydrocarbon mixtures.
Experimental Protocol
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
-
Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable volatile solvent such as hexane or toluene. Fill the flask to the mark with the solvent.
-
Internal Standard (Optional for Quantification): For quantitative analysis, add a known concentration of an internal standard that is chemically similar to the analyte but has a different retention time. A suitable internal standard could be a high-boiling point, non-interfering hydrocarbon.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
A high-temperature gas chromatograph equipped with a mass selective detector is required for this analysis. The following parameters are recommended:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1 to minimize column loading) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes. Ramp at 10 °C/min to 320 °C, hold for 10 minutes. |
| MS Transfer Line Temp. | 320 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data for the analysis of this compound is summarized in the table below. The values are indicative and may vary depending on the specific instrumentation and analytical conditions.
| Parameter | Value | Reference |
| Expected Retention Time Range | 15 - 25 minutes | Based on typical temperature programs for high-boiling hydrocarbons. |
| Limit of Detection (LOD) | ~0.1 mg/kg | Estimated based on typical GC-MS sensitivity for hydrocarbons. |
| Limit of Quantification (LOQ) | 0.5 mg/kg | [3] |
| Linearity Range | 1 - 500 mg/kg | Typical for quantitative GC-MS methods. |
| Precision (%RSD) | < 15% | General acceptance criteria for trace analysis. |
Data Analysis and Interpretation
The identification of this compound isomers is achieved by comparing the retention times and the mass spectra of the chromatographic peaks with reference data or spectral libraries. The mass spectrum of saturated hydrocarbons is characterized by a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of alkyl groups. For this compound (C18H32), the molecular ion would be expected at m/z 248. However, due to its structure, the molecular ion peak may be weak or absent. Characteristic fragment ions would be observed at m/z values corresponding to [M-CnH2n+1]+.
Quantification is performed by integrating the peak areas of the target isomers and, if an internal standard is used, calculating the concentration based on the calibration curve generated from standards of known concentrations.
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound GC-MS analysis.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The detailed protocol and specified parameters will enable researchers and scientists to achieve accurate and reproducible results for the identification and quantification of this important industrial chemical. Proper sample preparation and adherence to the outlined instrumental conditions are critical for obtaining high-quality data.
References
Dodecahydroterphenyl: Application Notes for High-Performance Lubrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, a fully hydrogenated terphenyl, is a synthetic hydrocarbon that exhibits exceptional thermal and oxidative stability, making it a prime candidate for a high-performance lubricating oil base stock. Its saturated cycloaliphatic structure contributes to a high viscosity index, low volatility, and excellent lubricity under extreme temperature and pressure conditions. These properties make it suitable for demanding applications where conventional mineral oils or other synthetic lubricants may fail. This document provides detailed application notes, performance data, and experimental protocols for the evaluation of this compound as a high-performance lubricating oil.
Molecular Structure and Properties
This compound is a mixture of isomers of perhydrogenated terphenyl. The hydrogenation of the aromatic rings in terphenyl results in a complex mixture of cyclohexyl- and bicyclohexyl-benzenes. This saturation eliminates the double bonds that are susceptible to oxidation, thereby imparting high thermal and oxidative stability to the fluid.
Logical Relationship of Structure to Properties
Caption: Molecular structure transformation and resulting properties.
Performance Data
The performance of this compound as a lubricating oil is characterized by several key parameters. The following tables summarize the typical physical and performance properties.
Table 1: Typical Physical Properties of this compound
| Property | Typical Value | Test Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Density @ 20°C (g/cm³) | 0.93 - 0.97 | ASTM D1298 |
| Kinematic Viscosity @ 40°C (cSt) | 28 - 32 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 5.0 - 5.5 | ASTM D445 |
| Viscosity Index | 120 - 130 | ASTM D2270 |
| Flash Point (°C) | > 200 | ASTM D92 |
| Pour Point (°C) | < -30 | ASTM D97 |
| Boiling Point (°C) | > 350 | ASTM D1160 |
Table 2: Performance Characteristics of this compound-based Lubricant
| Performance Test | Typical Result | Test Method |
| Wear Protection | ||
| Four-Ball Wear Scar (mm) | < 0.40 | ASTM D4172 |
| Oxidation Stability | ||
| RBOT Life (minutes) | > 1000 | ASTM D2272 |
| Thermal Stability | ||
| Conradson Carbon Residue (%) | < 0.1 | ASTM D189 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound-based lubricants.
Protocol 1: Determination of Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)
Objective: To determine the relative wear preventive properties of this compound in sliding contact.
Experimental Workflow
Caption: ASTM D4172 Four-Ball Wear Test workflow.
Materials:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
This compound lubricant sample
-
Solvents for cleaning (e.g., heptane, acetone)
-
Microscope with calibrated scale (for wear scar measurement)
Procedure:
-
Preparation:
-
Thoroughly clean four new steel balls with solvents and dry them.
-
Place three balls in the ball pot and lock them in place.
-
Pour the this compound sample into the ball pot to a level that will cover the three stationary balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
-
Test Execution:
-
Assemble the ball pot into the test machine.
-
Apply a load of 40 kgf (392 N).
-
Heat the lubricant sample to a temperature of 75°C.
-
Once the temperature is stable, start the motor and run the test at 1200 rpm for 60 minutes.
-
-
Measurement:
-
At the end of the test, stop the motor, remove the load, and turn off the heater.
-
Remove the ball pot and drain the lubricant.
-
Carefully remove the three stationary balls and clean them.
-
Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter from the six measurements.
-
Protocol 2: Determination of Viscosity Index (ASTM D2270)
Objective: To calculate the viscosity index of this compound, which is an empirical number indicating the effect of a change of temperature on the kinematic viscosity of the oil.
Calculation Workflow
Caption: ASTM D2270 Viscosity Index calculation workflow.
Materials:
-
Calibrated glass capillary viscometers (e.g., Ubbelohde type)
-
Constant temperature baths (40°C and 100°C)
-
This compound lubricant sample
-
Timer
Procedure:
-
Measure Kinematic Viscosity at 40°C:
-
Select a viscometer of the appropriate size for the expected viscosity.
-
Charge the viscometer with the this compound sample.
-
Place the viscometer in the 40°C constant temperature bath and allow it to equilibrate for at least 15 minutes.
-
Measure the efflux time for the sample to flow between the two calibration marks.
-
Calculate the kinematic viscosity at 40°C by multiplying the efflux time by the viscometer constant.
-
-
Measure Kinematic Viscosity at 100°C:
-
Repeat the procedure described above using a constant temperature bath set at 100°C.
-
-
Calculate Viscosity Index:
-
Using the kinematic viscosity at 100°C, obtain the values of L (kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil) and H (kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil) from the tables in the ASTM D2270 standard.
-
Calculate the Viscosity Index (VI) using the following formula: VI = [(L - U) / (L - H)] * 100 where:
-
U = Kinematic viscosity of the test oil at 40°C
-
L = Kinematic viscosity at 40°C of a 0 VI oil
-
H = Kinematic viscosity at 40°C of a 100 VI oil
-
-
Protocol 3: Determination of Oxidative Stability (Rotary Bomb Oxidation Test - RBOT, ASTM D2272)
Objective: To evaluate the oxidation stability of this compound in the presence of water and a copper catalyst coil by measuring the time until a specified pressure drop occurs.
Experimental Workflow
Caption: ASTM D2272 RBOT experimental workflow.
Materials:
-
Rotary Bomb Oxidation Test apparatus
-
Oxygen supply
-
Copper catalyst coil
-
This compound lubricant sample
-
Distilled water
Procedure:
-
Preparation:
-
Place a 50 g sample of this compound and 5 ml of distilled water into the glass container.
-
Add a polished copper catalyst coil to the container.
-
Place the glass container in the bomb and close the bomb securely.
-
-
Test Execution:
-
Purge the bomb with oxygen and then charge it to a pressure of 90 psi (620 kPa) at room temperature.
-
Place the bomb in the heating bath, which is maintained at 150°C.
-
Start the rotation of the bomb at 100 rpm.
-
Continuously record the pressure inside the bomb.
-
-
Measurement:
-
The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.
-
The RBOT life is the time in minutes from the start of the test to this pressure drop.
-
Conclusion
This compound exhibits a compelling profile as a high-performance lubricating oil base stock, characterized by its excellent thermal and oxidative stability, high viscosity index, and superior lubricity. The provided data and experimental protocols offer a framework for researchers and scientists to further explore and validate its performance in various demanding lubrication applications. Its unique properties suggest its suitability for use in high-temperature hydraulic systems, gearboxes, and as a base for specialty greases. Further research into formulation with advanced additive packages can potentially enhance its performance characteristics even further.
Dodecahydroterphenyl as a High-Performance Dielectric Fluid in Electrical Transformers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, also known as hydrogenated terphenyl, is a synthetic hydrocarbon liquid that exhibits exceptional thermal stability and desirable physical properties for demanding applications.[1] While widely recognized as a high-temperature heat transfer fluid, its unique combination of characteristics makes it a compelling candidate for use as a dielectric insulating and cooling fluid in electrical transformers. This document provides detailed application notes, experimental protocols, and performance data for researchers and professionals evaluating this compound for this purpose. Its use in electrical and electronic applications as an insulating fluid and coolant in transformers and capacitors is intended to improve performance and reliability.[1]
Core Functions in Electrical Transformers
In an electrical transformer, the dielectric fluid serves two primary and critical functions:
-
Insulation: The fluid must prevent electrical discharges (arcing) between the windings, core, and tank. This requires a high dielectric strength.
-
Cooling: The fluid dissipates the heat generated in the windings and core through convection, transferring it to the cooling fins or radiators. This necessitates favorable thermal properties.
This compound's properties align well with these requirements, offering a high level of performance, particularly in transformers operating under high thermal stress.
Quantitative Data Presentation
The following tables summarize the key physical, thermal, and electrical properties of this compound, making it suitable for transformer applications. Data is compiled from technical data sheets of commercially available hydrogenated terphenyl products.
Table 1: Physical Properties of this compound
| Property | Typical Value | Test Method |
| Appearance | Clear, pale yellow liquid | Visual |
| Composition | Modified Terphenyl | - |
| Density @ 25°C | 1005 kg/m ³ | ASTM D1298 |
| Boiling Point | 359°C (678°F) | ASTM D2887 |
| Flash Point (COC) | 184°C (363°F) | ASTM D92 |
| Pour Point | -32°C (-25°F) | ISO 3016 |
| Autoignition Temperature | 374°C (705°F) | ASTM E659 |
| Molecular Weight | Approx. 252 g/mol | Calculated |
Table 2: Thermal Properties of this compound at Various Temperatures
| Temperature (°C) | Density ( kg/m ³) | Kinematic Viscosity (cSt) | Thermal Conductivity (W/m·K) | Specific Heat (kJ/kg·K) |
| 25 | 1005 | 55.0 | 0.122 | 1.58 |
| 100 | 945 | 4.3 | 0.116 | 1.85 |
| 200 | 865 | 1.2 | 0.108 | 2.15 |
| 300 | 780 | 0.6 | 0.100 | 2.45 |
| 345 | 735 | 0.4 | 0.096 | 2.60 |
Table 3: Electrical Properties of this compound (Typical Values)
| Property | Typical Value | Test Method |
| Dielectric Strength, kV | > 40 | ASTM D1816 |
| Specific Resistance, ohm-cm | > 1 x 10¹² | ASTM D1169 |
| Dissipation Factor @ 60 Hz | < 0.001 | ASTM D924 |
Experimental Protocols
Detailed methodologies for evaluating the key properties of this compound as a transformer fluid are outlined below. These protocols are based on established ASTM and IEEE standards.
Measurement of Dielectric Strength
Objective: To determine the voltage at which the insulating liquid breaks down.
Apparatus:
-
Dielectric breakdown voltage tester with VDE electrodes (spherical or mushroom-shaped).
-
Test cell.
-
Voltage controller.
Procedure (based on ASTM D1816):
-
Sample Preparation: Ensure the this compound sample is free from moisture and particulate contamination. If necessary, filter the sample through a fine-pore filter.
-
Cell Preparation: Thoroughly clean and dry the test cell before each test.
-
Filling the Cell: Rinse the cell with a small amount of the test liquid and then fill it, ensuring no air bubbles are trapped between the electrodes.
-
Testing:
-
Apply a voltage that increases at a uniform rate (e.g., 0.5 kV/s).
-
Record the voltage at which breakdown occurs, indicated by a persistent arc.
-
Perform a series of breakdowns on a single cell filling (typically 5), with a brief stir between each test.
-
-
Reporting: The dielectric strength is reported as the average of the breakdown voltages.
Measurement of Specific Resistance (Resistivity)
Objective: To measure the DC resistance of the fluid, which indicates its insulating capability against leakage currents.
Apparatus:
-
Resistivity test cell (three-terminal).
-
High-voltage DC power supply.
-
Electrometer or picoammeter.
-
Temperature-controlled chamber.
Procedure (based on ASTM D1169):
-
Sample and Cell Preparation: As with dielectric strength testing, ensure the sample and cell are clean and dry.
-
Filling the Cell: Fill the test cell with the this compound sample.
-
Temperature Control: Place the cell in a chamber and bring it to the desired test temperature (e.g., 25°C and 100°C).
-
Measurement:
-
Apply a DC voltage (e.g., 500 V) across the cell for a specified duration (e.g., 1 minute).
-
Measure the resulting current using the electrometer.
-
-
Calculation: Calculate the specific resistance using the formula: ρ = (V * A) / (I * d) where ρ is the specific resistance, V is the applied voltage, A is the effective area of the electrodes, I is the measured current, and d is the distance between the electrodes.
Measurement of Dissipation Factor (Tan Delta)
Objective: To determine the dielectric losses in the fluid, which can indicate the presence of contaminants.
Apparatus:
-
Capacitance and dissipation factor test set (Schering bridge or similar).
-
Test cell.
-
AC voltage source (typically line frequency, 60 Hz).
-
Temperature-controlled chamber.
Procedure (based on ASTM D924):
-
Sample and Cell Preparation: Follow the same cleanliness protocols.
-
Filling and Temperature Control: Fill the cell and bring it to the test temperature.
-
Measurement:
-
Apply an AC voltage across the test cell.
-
Measure the capacitance and the dissipation factor using the test set.
-
-
Reporting: The dissipation factor (tan δ) is typically reported as a dimensionless value or as a percentage.
Visualizations
Experimental Workflow for Fluid Evaluation
Functional Relationship in Transformer
References
Dodecahydroterphenyl as a High-Performance Plasticizer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, a fully hydrogenated terphenyl, is a high-boiling point, thermally stable liquid utilized in demanding applications requiring high-temperature performance.[1][2] Its saturated molecular structure imparts excellent chemical inertness and a high resistance to thermal degradation, making it a candidate as a plasticizer for high-performance polymers such as Polyether Ether Ketone (PEEK) and polyimides.[1] These polymers are known for their exceptional mechanical strength, thermal stability, and chemical resistance, but can be challenging to process due to their high melt viscosities and glass transition temperatures (Tg).[3][4] The incorporation of a suitable plasticizer like this compound can enhance their processability and modify their physical properties.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a plasticizer in high-performance polymers.
Mechanism of Action
Plasticizers function by inserting themselves between polymer chains, thereby increasing the free volume and reducing the intermolecular forces.[5] This leads to a decrease in the glass transition temperature (Tg), melt viscosity, and elastic modulus, resulting in increased flexibility and easier processing.[5] For high-performance polymers, a plasticizer must exhibit high thermal stability to withstand the high processing temperatures required for these materials without degradation.[6] this compound, with its high boiling point and thermal stability, is well-suited for this purpose.[1]
A simplified representation of the plasticization mechanism is illustrated below.
Caption: Mechanism of Polymer Plasticization.
Quantitative Data
While specific quantitative data for this compound as a plasticizer for PEEK and polyimides is not extensively available in open literature, the expected effects based on plasticizer theory are summarized below. The following tables provide a general overview of the anticipated changes in polymer properties upon the addition of a high-temperature plasticizer like this compound. Researchers should consider this as a guideline and perform their own characterization for specific formulations.
Table 1: Expected Effect of this compound on the Thermal Properties of High-Performance Polymers
| Property | Unplasticized Polymer | Plasticized Polymer (Expected) |
| Glass Transition Temperature (Tg) | High (>140 °C for PEEK, >300°C for Polyimides)[4][7] | Decreased |
| Melt Viscosity | High | Decreased |
| Thermal Stability | Excellent | Maintained (due to high thermal stability of this compound) |
Table 2: Expected Effect of this compound on the Mechanical Properties of High-Performance Polymers
| Property | Unplasticized Polymer | Plasticized Polymer (Expected) |
| Tensile Strength | High | Decreased |
| Tensile Modulus | High | Decreased |
| Elongation at Break | Low to Moderate | Increased |
| Hardness | High | Decreased |
Experimental Protocols
Protocol 1: Melt Blending of this compound with PEEK
This protocol describes a general procedure for the incorporation of this compound into PEEK via melt extrusion.
Materials:
-
Polyether Ether Ketone (PEEK) powder or pellets (dried in a vacuum oven at 150°C for at least 4 hours prior to use)[8]
-
This compound (CAS 61788-32-7)[2]
Equipment:
-
Twin-screw extruder with a high-temperature configuration (capable of reaching at least 400°C)[8]
-
Gravimetric or volumetric feeders for polymer and liquid
-
Cooling bath
-
Pelletizer
-
Injection molding machine or compression molding press (for sample preparation)
Procedure:
-
Preparation: Ensure PEEK is thoroughly dried to prevent hydrolytic degradation during processing.
-
Extruder Setup: Set the temperature profile of the extruder barrels to gradually increase from the feed zone to the die. A typical profile for PEEK is 350°C to 400°C.[8]
-
Blending:
-
Feed the dried PEEK powder or pellets into the main hopper of the extruder using a calibrated feeder.
-
Inject the this compound into a downstream port of the extruder barrel using a precision liquid injection pump. This ensures the polymer is fully melted before the plasticizer is introduced.
-
The concentration of this compound can be varied (e.g., 1-10% by weight) to study its effect on the final properties.
-
-
Extrusion: The molten blend is extruded through a die into a cooling bath (typically water).
-
Pelletization: The solidified strand is then fed into a pelletizer to produce plasticized PEEK pellets.
-
Sample Preparation: The resulting pellets can be dried and then used for characterization or further processing, such as injection molding or compression molding, to create test specimens.
Caption: Melt Blending Workflow.
Protocol 2: Characterization of Plasticized High-Performance Polymers
This protocol outlines the standard methods for evaluating the properties of the plasticized polymers.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). A typical heating rate is 10°C/min under a nitrogen atmosphere.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer. A typical heating rate is 10°C/min in both nitrogen and air atmospheres.[1]
2. Mechanical Testing:
-
Tensile Testing (ASTM D638): To measure tensile strength, tensile modulus, and elongation at break of injection-molded or compression-molded dog-bone specimens.
-
Hardness Testing (ASTM D2240): To determine the Shore D hardness of the material.
3. Rheological Analysis:
-
Melt Flow Index (MFI) (ASTM D1238): To measure the ease of flow of the molten polymer.
-
Capillary Rheometry: To determine the viscosity of the polymer melt at different shear rates and temperatures.
Safety Precautions
-
Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-temperature processing of polymers should be conducted with adequate exhaust ventilation to remove any potential fumes.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific high-performance polymer being used for detailed safety information.
Conclusion
This compound holds promise as a high-temperature plasticizer for modifying the properties of high-performance polymers like PEEK and polyimides. Its inherent thermal stability makes it compatible with the high processing temperatures required for these materials. The provided protocols offer a starting point for researchers to explore the effects of this compound on the processability and performance of these advanced materials. It is crucial to conduct thorough characterization to determine the optimal concentration and processing conditions for any specific application.
References
- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]
- 6. Chemicals - TradeToppers [tradetoppers.com]
- 7. 3druck.com [3druck.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Thermal Stability Testing of Dodecahydroterphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, a fully hydrogenated terphenyl, is utilized in various high-temperature applications such as a heat transfer fluid, lubricant, and in electrical insulation due to its excellent thermal stability.[1] Assessing this thermal stability is critical for determining its operational limits and ensuring safety in its applications. This document provides detailed application notes and protocols for the experimental setup of thermal stability testing of this compound using common thermal analysis techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Key Analytical Techniques
The thermal stability of this compound can be effectively evaluated using the following instrumental methods:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to decompose.[2]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the onset temperature of decomposition and other thermal events.
-
Accelerating Rate Calorimetry (ARC): An adiabatic calorimetry technique that measures the self-heating rate of a sample to assess the potential for a thermal runaway reaction.[3]
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the temperature ranges of mass loss for this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).[4]
-
Ensure the sample forms a thin, even layer at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[5]
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the instrument to heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C.[6]
-
-
Data Acquisition:
-
Initiate the heating program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% mass loss is observed.
-
Identify the peak decomposition temperature from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of exothermic or endothermic decomposition events.
Instrumentation: A differential scanning calorimeter.
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the instrument to heat the sample at a constant rate of 10 °C/min up to a final temperature of 500 °C.
-
-
Data Acquisition:
-
Initiate the heating program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify the onset temperature of any significant exothermic peaks, which indicate decomposition.
-
Accelerating Rate Calorimetry (ARC)
Objective: To evaluate the potential for a thermal runaway reaction under adiabatic conditions.
Instrumentation: An accelerating rate calorimeter.
Protocol:
-
Sample Preparation:
-
Load a known amount of the this compound sample into a suitable ARC bomb (e.g., titanium or stainless steel).
-
Seal the bomb according to the manufacturer's instructions.
-
-
Instrument Setup:
-
Place the bomb in the ARC calorimeter.
-
Evacuate and backfill the system with an inert gas if necessary.
-
Program the instrument to use a "heat-wait-seek" mode.[3] A typical sequence would be:
-
Heat the sample by 5 °C increments.
-
Wait for thermal equilibrium (typically 15-30 minutes).
-
Seek for a self-heating rate above a certain threshold (e.g., 0.02 °C/min).
-
-
-
Data Acquisition:
-
Once a self-heating rate is detected, the instrument will switch to an adiabatic mode and track the temperature and pressure increase as a function of time.
-
-
Data Analysis:
-
Plot the temperature and pressure versus time.
-
Determine the onset temperature of the self-accelerating reaction.
-
Calculate the time to maximum rate (TMR) and the adiabatic temperature rise.
-
Data Presentation
The quantitative data obtained from the thermal stability testing should be summarized in clearly structured tables for easy comparison.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 238.37 g/mol |
| Boiling Point | 340 °C[1] |
| Flash Point | 157 °C[1] |
| Melting Point | -32 °C[1] |
Table 2: TGA Data for this compound
| Parameter | Temperature (°C) |
| Onset of Decomposition (Tonset, 5% mass loss) | Insert Experimental Value |
| Temperature of Maximum Decomposition Rate (Tpeak) | Insert Experimental Value |
| Residue at 600 °C (%) | Insert Experimental Value |
Table 3: DSC Data for this compound
| Parameter | Temperature (°C) |
| Onset of Exothermic Decomposition | Insert Experimental Value |
| Peak Temperature of Exotherm | Insert Experimental Value |
| Enthalpy of Decomposition (ΔHd) | Insert Experimental Value (J/g) |
Table 4: ARC Data for this compound
| Parameter | Value |
| Onset Temperature of Self-Heating | Insert Experimental Value (°C) |
| Time to Maximum Rate (TMR) | Insert Experimental Value (min) |
| Adiabatic Temperature Rise (ΔTad) | Insert Experimental Value (°C) |
| Maximum Pressure | Insert Experimental Value (bar) |
Mandatory Visualization
Caption: Experimental workflow for thermal stability assessment.
References
- 1. Hydrogenated Terphenyl Supplier | 61788-32-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. tainstruments.com [tainstruments.com]
- 6. mdpi.com [mdpi.com]
protocol for measuring the viscosity of dodecahydroterphenyl at high temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, a fully hydrogenated terphenyl, is a high-performance heat transfer fluid utilized in a variety of industrial and research applications, including pharmaceutical and drug development processes that require precise temperature control at elevated temperatures. Its exceptional thermal stability and high boiling point make it an ideal medium for maintaining uniform temperatures in reactors, calorimeters, and other process equipment. The viscosity of this compound is a critical parameter that influences its flow characteristics, heat transfer efficiency, and pumpability. Accurate measurement of its viscosity at high temperatures is essential for process optimization, equipment design, and ensuring safe and efficient operation.
This application note provides a detailed protocol for measuring the viscosity of this compound at high temperatures using a rotational viscometer. The protocol is designed to be a comprehensive guide for researchers and scientists, ensuring accurate and repeatable results.
Data Presentation
The viscosity of this compound, like most liquids, decreases significantly with an increase in temperature. The following table provides representative kinematic viscosity data for a commercially available partially hydrogenated terphenyl heat transfer fluid, which serves as a close proxy for this compound.
| Temperature (°C) | Temperature (°F) | Kinematic Viscosity (cSt) |
| 40 | 104 | 31.4 |
| 100 | 212 | 4.2 |
| 150 | 302 | ~1.5 |
| 200 | 392 | ~0.8 |
| 250 | 482 | ~0.5 |
| 300 | 572 | ~0.4 |
| 350 | 662 | ~0.3 |
Note: Values at temperatures other than 40°C and 100°C are extrapolated and should be considered estimates. Actual viscosity can vary depending on the specific isomeric composition and purity of the this compound.
Experimental Protocol
This protocol outlines the procedure for measuring the dynamic and kinematic viscosity of this compound at elevated temperatures using a high-temperature rotational viscometer.
1. Objective:
To accurately measure the viscosity of this compound across a range of high temperatures.
2. Materials and Apparatus:
-
This compound sample
-
High-temperature rotational viscometer with appropriate spindles (e.g., coaxial cylinder or cone-plate)
-
High-temperature bath or furnace for precise temperature control
-
Calibrated temperature probe
-
Cleaning solvents (e.g., acetone, isopropanol)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
3. Pre-experimental Setup:
-
Instrument Calibration: Ensure the rotational viscometer is calibrated according to the manufacturer's specifications.
-
Spindle Selection: Choose a spindle appropriate for the expected viscosity range of this compound at the target temperatures. A low-viscosity spindle will likely be required for higher temperatures.
-
Sample Preparation: Ensure the this compound sample is free from any particulate matter or contaminants. If necessary, filter the sample before use.
-
Safety Precautions: Review the Safety Data Sheet (SDS) for this compound. The flash point of partially hydrogenated terphenyls is typically between 157°C and 171°C[1]. While the autoignition temperature is high, it is crucial to work in a well-ventilated area and avoid open flames. The high operating temperatures necessitate the use of appropriate PPE to prevent thermal burns.
4. Experimental Procedure:
-
Instrument and Sample Heating:
-
Set the high-temperature bath or furnace to the first target temperature (e.g., 40°C).
-
Place the required volume of the this compound sample into the viscometer's sample cup.
-
Allow the instrument and the sample to thermally equilibrate for at least 30 minutes to ensure a uniform and stable temperature.
-
Verify the sample temperature using a calibrated external temperature probe.
-
-
Viscosity Measurement:
-
Carefully lower the selected spindle into the this compound sample to the correct immersion depth as specified by the instrument manufacturer.
-
Set the rotational speed of the spindle. For a Newtonian fluid like this compound, the viscosity should be independent of the shear rate. However, it is good practice to perform measurements at multiple shear rates to confirm this.
-
Allow the viscosity reading to stabilize. This may take several minutes.
-
Record the dynamic viscosity (in cP or mPa·s) and the temperature.
-
If measuring at multiple shear rates, repeat the measurement at different rotational speeds.
-
-
Temperature Ramp and Subsequent Measurements:
-
Increase the temperature of the bath or furnace to the next target temperature (e.g., 100°C).
-
Allow the system to equilibrate at the new temperature.
-
Repeat the viscosity measurement procedure as described in step 4.2.
-
Continue this process for all desired temperatures, ensuring not to exceed the maximum recommended operating temperature of the fluid (typically around 350°C for hydrogenated terphenyls)[2].
-
-
Post-measurement:
-
Once all measurements are complete, carefully raise the spindle from the sample.
-
Allow the instrument and sample to cool down to a safe temperature.
-
Clean the spindle and sample cup thoroughly with appropriate solvents to remove all traces of the this compound.
-
5. Data Analysis:
-
Dynamic to Kinematic Viscosity Conversion: If the instrument measures dynamic viscosity (η), it can be converted to kinematic viscosity (ν) using the following formula, provided the density (ρ) of this compound at each temperature is known: ν = η / ρ
-
Data Tabulation: Record the temperature, dynamic viscosity, and calculated kinematic viscosity in a table.
-
Graphical Representation: Plot the viscosity as a function of temperature. A logarithmic scale for viscosity is often useful to visualize the relationship more clearly.
Mandatory Visualization
The following diagram illustrates the experimental workflow for measuring the viscosity of this compound at high temperatures.
Caption: Experimental workflow for high-temperature viscosity measurement.
References
Dodecahydroterphenyl: An Advanced Index Matching Fluid for High-Resolution Optical Systems
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydroterphenyl, a fully hydrogenated terphenyl, is a clear, colorless, and odorless liquid that serves as a high-performance index matching fluid for a wide range of optical applications. Its high refractive index, excellent transparency, and chemical stability make it an ideal choice for minimizing light scatter and reflection at the interface of optical components. This document provides detailed application notes, protocols for use, and essential technical data for researchers, scientists, and drug development professionals employing this compound in their optical systems.
Key Properties of this compound
This compound (CAS No. 61788-32-7) is a mixture of isomers of fully hydrogenated terphenyl.[] Its properties make it a superior alternative to standard immersion oils in demanding applications.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | Terphenyl, hydrogenated | [][2] |
| Synonyms | This compound, Perhydroterphenyl | [][2] |
| CAS Number | 61788-32-7 | [][2] |
| Molecular Formula | C₁₈H₃₂ | [3] |
| Molecular Weight | 248.45 g/mol | [3] |
| Appearance | Clear, oily, pale-yellow liquid with a faint odor.[] | [] |
| Density | ~1.00 g/cm³ | [2][4] |
| Boiling Point | ~340 °C | [][2][4] |
| Melting Point | ~ -32 °C | [][2] |
| Flash Point | >157 °C | [2] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [4] |
Optical Properties
The optical properties of this compound are critical for its function as an index matching fluid.
| Optical Property | Value | Notes |
| Refractive Index (n) | ~1.561 | The exact value can vary slightly between batches and with temperature. The refractive index is wavelength-dependent. |
| Refractive Index Dispersion | Data not available. Estimated to be low. | The change in refractive index with wavelength is a crucial parameter for minimizing chromatic aberrations. While specific data for this compound is not readily available, similar hydrocarbon-based fluids exhibit low dispersion. |
| Optical Transmission | Data not available. Expected to be high in the visible and near-infrared regions. | As a clear and colorless liquid, high transmission in the visible spectrum is expected. Its suitability for UV or deep-infrared applications would require specific transmission spectrum data. |
Viscosity
The viscosity of this compound is an important consideration for its application and handling.
| Temperature (°C) | Kinematic Viscosity (mm²/s) |
| 40 | 22 - 37[5] |
Note: The viscosity of this compound, like most fluids, is temperature-dependent. As the temperature increases, the viscosity decreases. The provided range is based on typical specifications for hydrogenated terphenyls used as heat transfer fluids.
Applications in Optical Systems
This compound's high refractive index makes it particularly useful for index matching to high-index optical components, such as certain types of glass, sapphire, and other crystalline materials.
High-Resolution Microscopy
In high-resolution microscopy techniques such as oil immersion microscopy, this compound can be used to increase the numerical aperture (NA) of the objective lens, leading to improved resolution and image brightness. It is particularly advantageous when working with high-index coverslips or samples.
Optical Metrology and Component Assembly
This compound can be used to temporarily or permanently couple optical components, reducing reflections and improving light transmission. This is valuable in applications such as fiber optic coupling, prism coupling, and the assembly of complex optical systems.
Drug Development and Pharmaceutical Sciences
In drug development, high-resolution imaging is crucial for understanding cellular and subcellular processes. This compound can be employed in advanced microscopy techniques to visualize drug-target interactions, cellular uptake of nanoparticles, and the morphology of drug delivery systems with high clarity.
Experimental Protocols
Protocol for Use as an Immersion Fluid in Microscopy
This protocol outlines the steps for using this compound as an immersion fluid with a high-power objective lens.
Materials:
-
This compound
-
Microscope with an oil immersion objective lens
-
Microscope slides and coverslips
-
Lens cleaning solution (e.g., anhydrous alcohol or a commercial lens cleaner)[7][8][10]
-
Soft-bristled brush or cotton swab (optional, for cleaning)[6]
-
Air blower[10]
Procedure:
-
Prepare the Sample: Prepare your specimen on a microscope slide with a coverslip.
-
Initial Focusing: Place the slide on the microscope stage and bring the specimen into focus using a lower-power, dry objective lens.
-
Apply this compound: Rotate the objective turret to an intermediate position between the dry and oil immersion objectives. Place a single, small drop of this compound onto the center of the coverslip.
-
Engage the Immersion Objective: Slowly rotate the oil immersion objective into the light path. The tip of the objective should make contact with the drop of this compound.
-
Fine Focusing: While looking through the eyepieces, use only the fine focus knob to bring the specimen into sharp focus.
-
Post-Use Cleaning: Immediately after use, clean the objective lens and the slide.[7][8][9]
-
Use a fresh piece of lens paper to gently wipe away the bulk of the fluid.[6][9]
-
Moisten a new piece of lens paper with a suitable cleaning solution and wipe the lens in a spiral motion from the center outwards.[7][10]
-
Use a dry piece of lens paper to remove any remaining cleaning solution.
-
Inspect the lens to ensure it is clean before storing.
-
Workflow for Using this compound as an Immersion Fluid:
Caption: Workflow for using this compound in immersion microscopy.
Protocol for Index Matching of Optical Components
This protocol describes the general procedure for using this compound to couple two optical components.
Materials:
-
This compound
-
Optical components to be coupled
-
Cleaning supplies (e.g., solvent-safe wipes, appropriate solvent)
-
Mounting apparatus or fixtures
Procedure:
-
Clean Optical Surfaces: Thoroughly clean the surfaces of the optical components that will be in contact to remove any dust, oils, or other contaminants.
-
Apply this compound: Apply a small amount of this compound to the center of one of the optical surfaces. The amount should be sufficient to fill the gap between the components without creating excess overflow.
-
Join Components: Carefully bring the second optical component into contact with the first, allowing the this compound to spread evenly and fill the interface. Avoid trapping air bubbles.
-
Secure Components: If a permanent or semi-permanent bond is desired, secure the components in a suitable optical mount or with an appropriate adhesive around the periphery.
-
Clean Excess Fluid: Carefully wipe away any excess this compound from the edges of the assembled components.
Logical Relationship for Index Matching:
Caption: The principle of index matching to improve optical performance.
Safety, Handling, and Storage
5.1. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
5.2. Handling:
-
Handle with care to avoid spills.
-
Keep containers tightly closed when not in use.
5.3. Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.
5.4. Disposal:
-
Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Material Compatibility
This compound, as a hydrocarbon-based fluid, is generally compatible with a wide range of materials commonly used in optical systems.
-
Metals: Generally compatible with most metals.
-
Glasses and Crystals: Excellent compatibility.
-
Plastics and Elastomers: Compatibility with plastics and elastomers should be verified, especially for long-term applications. It is generally compatible with materials such as Viton® and PTFE. However, it may cause swelling or degradation of some plastics and rubbers.
Conclusion
This compound is a valuable tool for researchers and scientists working with high-resolution optical systems. Its high refractive index and stability allow for significant improvements in image quality and light transmission. By following the provided protocols and safety guidelines, users can effectively integrate this advanced index matching fluid into their experimental workflows to achieve superior optical performance.
References
- 2. Hydrogenated Terphenyl Supplier | 61788-32-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. This compound | C18H22 | CID 22833340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Hydrogenated Terphenyls Chemical Additives CAS NO 61788-32-7 [tdimdipolyurethane.com]
- 6. precipoint.com [precipoint.com]
- 7. 6 Tips to Properly Clean Immersion Oil off Your Objectives | Olympus LS [evidentscientific.com]
- 8. azooptics.com [azooptics.com]
- 9. ZEISS Microscopy Online Campus | Microscopy Basics | Microscope Maintenance [zeiss-campus.magnet.fsu.edu]
- 10. micronixsystems.com [micronixsystems.com]
Application Notes and Protocols for the Use of Polyphenyl Ether in High-Vacuum Diffusion Pumps
Product in Focus: Santovac 5 (A Polyphenyl Ether)
Introduction:
Polyphenyl ethers (PPEs), such as the commercially available Santovac 5, are synthetic fluids widely utilized in high-vacuum diffusion pumps to achieve ultra-high vacuum (UHV) conditions, often in the range of 10⁻¹⁰ torr.[1][2][3][4] Their exceptional properties, including extremely low vapor pressure, high thermal stability, and resistance to chemical degradation, make them a superior choice for demanding research and manufacturing environments, including electronic component manufacturing, laboratory and analytical instrumentation, and various research applications.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the evaluation of polyphenyl ether diffusion pump fluids.
Key Advantages of Polyphenyl Ether (Santovac 5) Diffusion Pump Fluid:
-
Ultra-High Vacuum: The extremely low vapor pressure of Santovac 5 allows for the attainment of ultimate pressures in the 10⁻¹⁰ torr range in well-designed systems.[1][4]
-
Low Backstreaming: Polyphenyl ethers exhibit inherently low backstreaming characteristics, minimizing contamination of the vacuum chamber and sensitive processes.[1][4] This can reduce the need for baffles, thereby increasing pumping speed.[1]
-
High Thermal Stability: Santovac 5 is thermally stable at temperatures up to 870°F, ensuring long fluid life and consistent performance.[1]
-
Chemical Inertness: These fluids are resistant to degradation from heat, oxygen, and chemical attack.[4]
-
Ease of Cleaning: Absorbed films of Santovac 5 are easier to remove from vacuum system surfaces compared to silicone-based fluids and can be cleaned with standard solvents.[1]
Data Presentation: Properties of Santovac 5
The following table summarizes the key physical and operational properties of Santovac 5 polyphenyl ether diffusion pump fluid.
| Property | Value | Significance in High-Vacuum Applications |
| Vapor Pressure @ 25°C | 4 x 10⁻¹⁰ torr | A lower vapor pressure is critical for achieving a lower ultimate vacuum in the high-vacuum system. |
| Ultimate Pressure | Down to 10⁻¹⁰ torr | Represents the lowest pressure achievable in a well-designed and leak-free vacuum system using this fluid. |
| Boiling Point @ 0.5 torr | 275°C | The fluid must be able to vaporize at a suitable temperature within the diffusion pump boiler. |
| Pour Point | 5°C | The temperature at which the fluid ceases to flow, important for storage and handling. |
| Flash Point | 288°C | The lowest temperature at which the fluid's vapors will ignite in the presence of an ignition source. |
| Fire Point | 349°C | The temperature at which the fluid's vapors will sustain combustion. |
| Specific Gravity | 1.198 g/cc | The density of the fluid relative to water. |
| Viscosity @ 38°C (100°F) | 363/1860 (cSt/SUS) | Affects the fluid's flow characteristics within the pump. |
| Viscosity @ 99°C (210°F) | 13.1/72 (cSt/SUS) | Viscosity at a higher temperature, relevant to pump operation. |
| Thermal Stability | Stable up to 870°F (465°C) | High thermal stability prevents fluid breakdown at operating temperatures, ensuring a longer lifespan. |
| Chemical Composition | Isomeric mixture of five-ring polyphenyl ethers | Defines the fundamental chemical nature and performance characteristics of the fluid. |
Note: Data sourced from various suppliers of Santovac 5.[1][5]
Experimental Protocols
The following protocols outline the methodologies for evaluating the performance of a high-vacuum diffusion pump using a polyphenyl ether fluid like Santovac 5.
Protocol for Measuring Ultimate Pressure
Objective: To determine the lowest pressure a diffusion pump can achieve with a given fluid.
Materials:
-
High-vacuum chamber
-
Diffusion pump charged with Santovac 5
-
Mechanical backing pump
-
Ionization gauge (calibrated for the target pressure range)
-
Gate valve between the chamber and the diffusion pump
Procedure:
-
System Preparation: Ensure the vacuum system is clean, leak-tight, and properly assembled. The diffusion pump should be filled with the recommended volume of Santovac 5.
-
Pump Down:
-
Start the mechanical backing pump to evacuate the system to its crossover pressure (typically around 10⁻² torr).
-
Turn on the cooling water to the diffusion pump.
-
Turn on the heater of the diffusion pump and allow it to reach its operating temperature.
-
Once the diffusion pump is operational, open the high-vacuum gate valve to begin evacuating the main chamber.
-
-
Attaining Ultimate Pressure:
-
Allow the system to pump for an extended period (several hours to days) to allow for outgassing from the chamber walls to decrease.
-
The ultimate pressure is the stable, lowest pressure reading achieved on the ionization gauge after this extended pumping time.[5]
-
-
Data Recording: Record the ultimate pressure reading from the ionization gauge.
Protocol for Measuring Pumping Speed
Objective: To measure the volume of gas that a diffusion pump can remove from the vacuum chamber per unit of time.
Materials:
-
High-vacuum chamber with a known volume (V)
-
Diffusion pump system (as described above)
-
Calibrated ionization gauge
-
Gas source with a precision leak valve
-
Stopwatch
Procedure (Pump-Down Method):
-
System Preparation: Prepare the vacuum system as described in the ultimate pressure protocol and pump down to a stable base pressure.
-
Gas Introduction:
-
Close the high-vacuum gate valve.
-
Introduce a small amount of gas (e.g., nitrogen) into the chamber using the leak valve until the pressure rises to a predetermined starting pressure (P₁), typically in the high-vacuum region.
-
-
Pumping Speed Measurement:
-
Simultaneously start the stopwatch and open the high-vacuum gate valve.
-
Record the time (t) it takes for the pressure to drop from P₁ to a second predetermined pressure (P₂).
-
-
Calculation: The average pumping speed (S) over this pressure range can be calculated using the following formula:
S = (V / t) * ln(P₁ / P₂)
Where:
-
S is the pumping speed in liters per second (L/s)
-
V is the volume of the vacuum chamber in liters (L)
-
t is the time in seconds (s)
-
P₁ is the initial pressure
-
P₂ is the final pressure
-
-
Repeatability: Repeat the measurement multiple times to ensure consistency and calculate an average pumping speed.
Protocol for Assessing Backstreaming
Objective: To qualitatively or quantitatively measure the amount of diffusion pump fluid that migrates back into the high-vacuum chamber.
Materials:
-
High-vacuum system with the diffusion pump
-
A clean, polished surface (e.g., a silicon wafer or a quartz crystal microbalance - QCM) to act as a collection plate.
-
A means of analyzing the collected film (e.g., ellipsometer for thickness, or a QCM for mass).
Procedure (Mass Gain Method):
-
Collector Preparation:
-
Thoroughly clean and measure the initial mass of the collection plate (m_initial).
-
Position the collection plate within the vacuum chamber, directly in the line of sight of the diffusion pump inlet.
-
-
System Operation:
-
Operate the diffusion pump under normal conditions for a prolonged and recorded period (e.g., 24 hours).
-
-
Collector Analysis:
-
Vent the vacuum chamber and carefully remove the collection plate.
-
Measure the final mass of the collection plate (m_final).
-
-
Calculation:
-
The mass of the backstreamed fluid is: Δm = m_final - m_initial.
-
The backstreaming rate can be expressed as mass per unit time.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting and evaluating a high-vacuum diffusion pump fluid.
Caption: Workflow for Diffusion Pump Fluid Selection and Evaluation.
References
- 1. Kurt J. Lesker Company | Backstreaming of Pump Oil Vapors in Vacuum Systems - Detection, Quantification & Mitigation | Enabling Technology for a Better World [lesker.com]
- 2. Ultra-high vacuum - Wikipedia [en.wikipedia.org]
- 3. High, ultra high and extreme high vacuum: the fundamentals [leybold.com]
- 4. How is vacuum pressure measured - Leybold [leybold.com]
- 5. Kurt J. Lesker Company | Basic Pressure Concepts | Enabling Technology for a Better World [lesker.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Dodecahydroterphenyl by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in dodecahydroterphenyl by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals familiar with GC-MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Causes | Recommended Actions |
| Poor Chromatographic Resolution of Isomers | 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Column Selection: Use a long, non-polar capillary column (e.g., 30m or 60m DB-5ms or equivalent) to enhance separation based on boiling point differences. 2. Temperature Program Optimization: Employ a slow temperature ramp (e.g., 2-5 °C/min) to improve the separation of closely eluting isomers. An initial hold at a lower temperature can also help improve the resolution of early-eluting compounds. 3. Flow Rate Adjustment: Optimize the carrier gas flow rate to ensure optimal column efficiency. For helium, a linear velocity of around 30-40 cm/s is a good starting point. |
| Peak Tailing | 1. Active sites in the injection port liner or on the column. 2. Column contamination. 3. Non-volatile residues in the sample. | 1. Inlet Maintenance: Use a deactivated liner and replace it regularly. Trim the first few centimeters of the analytical column to remove active sites. 2. Column Bakeout: Bake out the column at its maximum isothermal temperature for a few hours to remove contaminants. 3. Sample Preparation: Ensure the sample is fully dissolved and free of particulate matter. Consider a simple filtration step if necessary. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Contamination of the syringe, injection port, or column from previous injections. 2. Septum bleed. 3. Contaminated carrier gas. | 1. System Cleaning: Run several solvent blanks to wash the system. If ghost peaks persist, clean the injection port and bake out the column. 2. Septum Replacement: Use high-quality, low-bleed septa and replace them regularly. 3. Gas Purity: Ensure the use of high-purity carrier gas and install/replace gas purifiers. |
| Difficulty Identifying Unknown Peaks | 1. Lack of reference spectra. 2. Co-elution of multiple components. 3. Complex fragmentation patterns. | 1. Library Search: Compare the obtained mass spectrum against a comprehensive mass spectral library (e.g., NIST). 2. Method Optimization: Improve chromatographic separation to resolve co-eluting peaks (see "Poor Chromatographic Resolution"). 3. Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure. Look for characteristic losses of alkyl chains and fragments corresponding to the cyclohexyl and phenyl rings (if partially hydrogenated). |
| Baseline Noise or Drift | 1. Column bleed at high temperatures. 2. Contaminated detector (mass spectrometer source). 3. Leaks in the system. | 1. Column Conditioning: Properly condition new columns and avoid exceeding the maximum operating temperature of the column. 2. Source Cleaning: Clean the ion source of the mass spectrometer according to the manufacturer's instructions. 3. Leak Check: Perform a leak check of the entire GC-MS system. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a this compound sample?
A1: Common impurities can include:
-
Partially hydrogenated terphenyls: These are molecules where not all three phenyl rings have been fully saturated. Examples include hexahydroterphenyl and nonahydroterphenyl.
-
Isomers of this compound: Due to the different possible stereochemical arrangements of the cyclohexyl rings (cis/trans), a commercial this compound sample is a complex mixture of isomers.
-
Unreacted terphenyls: The starting material for the hydrogenation process (o-, m-, and p-terphenyl) may be present in trace amounts.
-
Other related compounds: Depending on the manufacturing process, other byproducts may be present.
Q2: What is the expected elution order of this compound and its related impurities?
A2: Generally, on a non-polar column like a DB-5ms, the elution order is primarily determined by the boiling point of the compounds. Therefore, you can expect the following elution order:
-
Unreacted terphenyls (o-, m-, p-terphenyl) will elute first due to their lower boiling points.
-
Partially hydrogenated terphenyls will elute next, with the elution order increasing with the degree of hydrogenation.
-
The various isomers of this compound will elute last as a cluster of closely spaced peaks. The exact elution order of the isomers can be difficult to predict and may require reference standards for confirmation.
Q3: How can I differentiate between the different isomers of this compound?
A3: Differentiating between the isomers of this compound can be challenging due to their similar mass spectra. The primary method of differentiation is through high-resolution gas chromatography. By using a long capillary column and a slow temperature gradient, it is often possible to achieve baseline or near-baseline separation of the major isomers. The retention times can then be used for identification, ideally with confirmation against known standards.
Q4: What are the characteristic mass fragments to look for when identifying this compound and its impurities?
A4: For fully saturated this compound (C18H34), the molecular ion (M+) at m/z 250 should be present, although it may be of low intensity. The fragmentation pattern will be characteristic of saturated cyclic hydrocarbons, with common losses of alkyl fragments (CnH2n+1) and cycloalkyl fragments.
For partially hydrogenated impurities, the molecular ions will be at lower masses (e.g., C18H28 for hexahydroterphenyl, M+ at m/z 244). The presence of a phenyl ring will lead to more characteristic fragments, such as the tropylium ion at m/z 91.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. It may require optimization for your specific instrument and sample.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure it is fully dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | - Initial Temperature: 150 °C, hold for 2 min - Ramp: 5 °C/min to 300 °C - Final Hold: Hold at 300 °C for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Solvent Delay | 3 min |
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.
Caption: Generalized fragmentation pathway for a saturated cyclic hydrocarbon in a mass spectrometer.
Technical Support Center: Thermal Degradation of Dodecahydroterphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecahydroterphenyl, particularly in applications involving high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound is a fully hydrogenated aromatic compound used primarily as a high-temperature heat transfer fluid.[1] Its excellent thermal stability allows it to be used in systems operating at elevated temperatures.[1] Understanding its thermal degradation pathways is crucial for predicting its service life, ensuring operational safety, and preventing fouling or damage to equipment.
Q2: What are the primary thermal degradation pathways of this compound?
At elevated temperatures, this compound primarily degrades through two main pathways:
-
Dehydrogenation: The removal of hydrogen atoms from the cyclohexane rings, leading to the formation of partially and fully aromatic compounds like terphenyls and biphenyls.
-
C-C Bond Cleavage (Cracking): The breaking of carbon-carbon bonds within the cyclohexane rings or between the rings, resulting in the formation of lower molecular weight hydrocarbons (e.g., cyclohexane, benzene, and their derivatives) and potentially higher molecular weight polymeric products.[1]
Q3: What are the typical decomposition products I should expect to see?
Common degradation products include:
-
Gases: Hydrogen, methane, and other light hydrocarbons.
-
Low-Boiling Point Liquids: Benzene, cyclohexane, toluene, and other alkylated aromatics.
-
High-Boiling Point Liquids: Partially dehydrogenated terphenyls (e.g., hexahydroterphenyl), biphenyls, and fluorenes.
-
High Molecular Weight Products: Polymeric materials and coke, which can lead to fouling.
Q4: At what temperature does significant thermal degradation of this compound begin?
The onset of significant thermal degradation for hydrogenated terphenyls typically occurs at temperatures above 300°C, with the rate of degradation increasing with temperature. However, the exact temperature can be influenced by factors such as the presence of catalysts (e.g., metal surfaces in a reactor), impurities, and the specific isomers of this compound being used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the thermal degradation of this compound.
Issue 1: Inconsistent or non-reproducible degradation product profiles in my GC-MS analysis.
-
Possible Cause 1: Isomerization at High Temperatures.
-
Explanation: At elevated temperatures, this compound isomers can interconvert. This can lead to different starting material compositions for each experiment if the pre-heating or reaction conditions are not precisely controlled, resulting in varied degradation product ratios.
-
Solution: Implement a strict and consistent temperature ramping and holding protocol for all experiments. Consider analyzing the isomeric composition of the starting material before and after pre-heating to assess if isomerization is occurring under your experimental conditions.
-
-
Possible Cause 2: Contamination of the sample or reaction system.
-
Explanation: Contaminants, such as oxygen, water, or residual cleaning solvents, can initiate or alter the degradation pathways.
-
Solution: Ensure the reaction vessel is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) before introducing the this compound. Use high-purity this compound and solvents.
-
-
Possible Cause 3: Issues with GC-MS analysis of high-boiling point compounds.
-
Explanation: High-boiling point degradation products may not elute properly from the GC column or may degrade in the injector port, leading to inconsistent results.
-
Solution: Use a high-temperature stable GC column. Ensure the injector and transfer line temperatures are optimized to prevent both condensation and degradation of analytes. A shorter GC column can also reduce the time compounds spend at high temperatures.
-
Issue 2: Unexpectedly rapid degradation or coking at temperatures below the expected stability threshold.
-
Possible Cause 1: Catalytic activity of the reactor material.
-
Explanation: The metal surfaces of the reactor (e.g., stainless steel) can catalyze dehydrogenation and cracking reactions, lowering the temperature at which degradation occurs.
-
Solution: Consider using a reactor made of a more inert material, such as quartz or glass-lined steel, if catalytic effects are suspected. Alternatively, passivating the metal surface may reduce its catalytic activity.
-
-
Possible Cause 2: Presence of "hot spots" in the heating system.
-
Explanation: Uneven heating can create localized areas of very high temperature, leading to accelerated degradation and coke formation in those regions.
-
Solution: Ensure uniform heating of the entire reaction zone. Use a well-calibrated and properly placed thermocouple to monitor the temperature accurately. For larger reactors, multiple temperature monitoring points are recommended.
-
Data Presentation
Table 1: Summary of Potential Thermal Degradation Products of this compound
| Product Category | Examples | Analytical Method |
| Gaseous Products | Hydrogen, Methane, Ethane, Propane | Gas Chromatography (GC) with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) |
| Low-Boiling Point Liquids | Benzene, Cyclohexane, Toluene, Xylenes | Gas Chromatography-Mass Spectrometry (GC-MS) |
| High-Boiling Point Liquids | Biphenyl, Terphenyls, Fluorene | High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) |
| High Molecular Weight Products | Polymeric Residues, Coke | Thermogravimetric Analysis (TGA), Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Standardized Thermal Stability Testing of this compound (Adapted from ASTM D6743)
This protocol provides a standardized method for evaluating the thermal stability of this compound.
-
Apparatus: A high-pressure, high-temperature reactor (e.g., a batch reactor or a flowing system) made of a suitable material (e.g., stainless steel or quartz). The system should be equipped with a temperature controller, a pressure gauge, and a system for sampling gas and liquid products.
-
Sample Preparation:
-
Ensure the this compound sample is free of water and other impurities. Degas the sample by sparging with an inert gas (e.g., nitrogen) for at least 30 minutes.
-
Clean and dry the reactor thoroughly.
-
-
Procedure:
-
Load a known quantity of the this compound sample into the reactor.
-
Seal the reactor and purge with an inert gas to remove any residual air.
-
Pressurize the reactor with the inert gas to the desired starting pressure.
-
Heat the reactor to the target temperature at a controlled rate.
-
Hold the reactor at the target temperature for a specified duration (e.g., 24, 48, or 100 hours).
-
After the specified time, cool the reactor to room temperature.
-
Collect the gas and liquid samples for analysis.
-
-
Analysis:
-
Analyze the gas phase using GC-TCD/FID to quantify light hydrocarbons and hydrogen.
-
Analyze the liquid phase using GC-MS to identify and quantify the degradation products.
-
Quantify any solid residue (coke) by weighing after solvent washing and drying of the reactor.
-
Mandatory Visualization
Caption: Primary thermal degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent degradation results.
References
purification of dodecahydroterphenyl from partially hydrogenated isomers
Technical Support Center: Purification of Dodecahydroterphenyl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of this compound from its partially hydrogenated isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main difficulty arises from the presence of partially hydrogenated isomers, such as hexahydroterphenyl, which often have very similar physical properties (e.g., boiling points and solubilities) to the fully saturated this compound. This similarity makes separation by common lab techniques like distillation and recrystallization challenging.
Q2: Which analytical methods are best for assessing the purity and isomer ratio of my sample?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for analyzing the purity and isomer composition of hydrogenated terphenyl mixtures.[1]
-
Gas Chromatography (GC): Coupled with a Mass Selective Detector (GC-MSD), GC is highly effective for separating and quantifying volatile isomers based on their boiling points and interactions with the stationary phase. A DB-5MS capillary column is a common choice for this separation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column and a photodiode array (PDA) detector, is excellent for purity analysis, often used to confirm that research-grade samples meet a purity threshold greater than 98%.[1]
Q3: What are the main purification methods for this compound?
The most common methods are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the specific isomers present, and the required final purity.
Q4: Can I use a single solvent for recrystallization?
While possible, using a single solvent can be difficult due to the similar solubilities of the isomers. A mixed-solvent system (a "solvent/anti-solvent" pair) often provides better separation.[2] The goal is to find a system where this compound is soluble in the hot solvent mixture but crystallizes upon cooling, while the partially hydrogenated impurities remain in the solution.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System | The chosen solvent may be too good, keeping the desired product dissolved even at low temperatures. Screen various solvent/anti-solvent pairs. Non-polar systems like hexane/ethyl acetate or toluene/hexane are common starting points.[2][3] |
| Cooling Too Rapidly | Rapid cooling can cause the product and impurities to "crash out" of solution together, trapping impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath. |
| Insufficient Supersaturation | Too much solvent was used, preventing the product from crystallizing. After dissolving the crude material in a minimal amount of hot solvent, add the anti-solvent dropwise until the solution becomes slightly cloudy, then reheat to clarify before cooling. |
| Product is "oiling out" | The compound is separating as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Try using a lower-boiling point solvent or a more dilute solution. |
Issue 2: Poor Separation of Isomers During Fractional Distillation
| Potential Cause | Troubleshooting Step |
| Insufficient Column Efficiency | The boiling points of the isomers are very close. Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Incorrect Pressure | Operating at the wrong vacuum level can reduce the boiling point difference between isomers. Optimize the vacuum pressure to maximize the separation factor. |
| Fluctuating Heat Input | Unstable heating can disrupt the equilibrium within the column, leading to poor separation. Use a stable heating mantle with a controller and ensure the apparatus is well-insulated. |
Issue 3: Co-elution of Isomers in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Mobile Phase | The solvent system does not have the right polarity to effectively separate the isomers. Perform thin-layer chromatography (TLC) screening with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal mobile phase. |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. |
| Stationary Phase Inappropriate | Standard silica gel may not be sufficient. Consider using different stationary phases, such as alumina or a C18 reverse-phase silica, which can offer different selectivities. |
Data Presentation: Purification Parameters
The following tables summarize typical parameters for analytical and purification methods. Note that optimal conditions are highly dependent on the specific isomeric composition of the crude mixture.
Table 1: Analytical Chromatography Conditions
| Method | Stationary Phase | Mobile Phase / Conditions | Detector | Purpose |
|---|---|---|---|---|
| GC | DB-5MS Capillary Column[1] | Temperature Gradient | MS[1] | Isomer separation and quantification |
| HPLC | C18 Reverse-Phase[1] | Isocratic (e.g., Acetonitrile/Water)[1] or Gradient (e.g., Methanol/Water)[4] | PDA[1] | Purity analysis |
Table 2: Common Recrystallization Solvent Systems
| Solvent (Good) | Anti-Solvent (Poor) | Compound Polarity Suitability |
|---|---|---|
| Toluene | Hexane | Non-polar |
| Ethyl Acetate[3] | Hexane[2][3] | Moderately non-polar |
| Acetone[3][5] | Water[3] | Moderately polar |
| Ethanol[6] | Water[3][6] | Polar |
| Dichloromethane | Cyclohexane[3] | Non-polar / Moderately polar |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: In a flask, dissolve the crude this compound mixture in a minimal amount of a hot "good" solvent (e.g., toluene or ethyl acetate) in which the compound is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., hexane) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup: Equip the GC with a suitable capillary column (e.g., DB-5MS). Set up a temperature program that starts at a low temperature and ramps up to a high temperature to ensure the elution of all isomers.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Data Acquisition: Acquire the data using a Mass Selective Detector (MSD) or a Flame Ionization Detector (FID).
-
Analysis: Integrate the peak areas of all components in the chromatogram. The purity of this compound is calculated as the area of its peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
troubleshooting dodecahydroterphenyl discoloration at high temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing discoloration of dodecahydroterphenyl at high temperatures during their experiments.
Troubleshooting Guides
Discoloration of this compound at elevated temperatures is a common indicator of fluid degradation. This guide provides a systematic approach to identifying the root cause and implementing corrective actions.
Question: My this compound solution has turned yellow/brown after heating. What is the cause and how can I fix it?
Answer:
Discoloration, typically yellowing or browning, of this compound at high temperatures is primarily caused by thermal degradation and oxidation. At elevated temperatures, especially in the presence of oxygen, the hydrocarbon chains can break down (thermal cracking) or react with each other (polymerization). This process can lead to the formation of unsaturated compounds with conjugated double bonds (polyenes) and oxidized species (e.g., ketones, aldehydes), which act as chromophores that absorb visible light, causing the discoloration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound discoloration.
Step-by-Step Troubleshooting:
-
Verify Operating Temperature: Ensure the bulk fluid temperature does not exceed the manufacturer's recommended maximum. Excursions above this temperature will accelerate thermal degradation.
-
Check for Oxygen Ingress: The presence of oxygen is a primary driver for discoloration. Ensure all system components are properly sealed. For open systems, consider implementing a nitrogen or argon blanket to create an inert atmosphere.
-
Analyze a Fluid Sample: If the problem persists, a sample of the discolored fluid should be analyzed to determine the extent and nature of the degradation. Key analytical tests include:
-
UV-Vis Spectroscopy: To quantify the color and identify the presence of chromophores.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify low and high boiling degradation products.
-
Acid Number (AN) Test: An increase in the acid number indicates oxidative degradation.
-
-
Implement Corrective Actions:
-
Reduce Operating Temperature: If feasible, lowering the operating temperature can significantly reduce the rate of degradation.
-
Inert Atmosphere: If oxidation is confirmed, purging the system with an inert gas like nitrogen or argon is highly effective.
-
Antioxidant Addition: For applications where some oxygen exposure is unavoidable, the addition of a high-temperature antioxidant can prolong the fluid's life. Phenolic or aminic antioxidants are often used.[1][2]
-
Fluid Replacement: If the fluid is severely degraded (highly discolored, high acid number, significant presence of degradation products), it should be replaced.
-
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to discolor?
A1: The onset of discoloration is dependent on several factors including the purity of the this compound, the presence of oxygen, and the presence of catalytic materials (e.g., certain metals). Generally, thermal degradation becomes more significant at temperatures approaching the upper limit of its recommended operating range. It is crucial to consult the manufacturer's specifications for the maximum recommended operating temperature.
Q2: Is the discolored this compound still usable?
A2: Minor discoloration (light yellow) may not significantly impact the performance of the fluid, especially its heat transfer properties. However, it is an indication that degradation has begun. Darker discoloration (deep yellow to brown) is often accompanied by an increase in viscosity and the formation of insoluble deposits, which can impair heat transfer and lead to equipment fouling. It is recommended to analyze a sample of the fluid to assess its condition.
Q3: What are the primary degradation products that cause color?
A3: The primary chromophores responsible for discoloration are typically long-chain unsaturated molecules (polyenes) and various oxidation products. These molecules contain conjugated systems of double bonds that absorb light in the visible spectrum, leading to the observed color.
Q4: Can I filter the discolored this compound to remove the color?
A4: While filtration can remove suspended solids and some high molecular weight degradation products, it will not remove the dissolved chromophores responsible for the discoloration. Therefore, filtration is generally not an effective method for restoring the original color of the fluid.
Q5: Are there any materials that can accelerate the discoloration of this compound?
A5: Yes, certain metals, such as copper and its alloys, can act as catalysts for oxidation reactions, accelerating the degradation and discoloration of the fluid. It is important to ensure that all materials in contact with the hot fluid are compatible. The use of metal deactivators as additives can help mitigate this issue.[3]
Data Presentation
Table 1: Typical Properties of New vs. Degraded this compound
| Property | New this compound | Degraded this compound (Example) | ASTM Method |
| Appearance | Clear, colorless to pale yellow liquid | Yellow to dark brown liquid | Visual |
| Color (APHA) | < 50 | > 200 | D1209 |
| Acid Number (mg KOH/g) | < 0.01 | > 0.1 | D664 |
| Viscosity @ 40°C (cSt) | 25 - 35 | 30 - 50 (or higher) | D445 |
| Low Boilers (%) | < 0.1 | > 1 | D6743 |
| High Boilers (%) | < 0.1 | > 5 | D6743 |
Experimental Protocols
1. Protocol for UV-Vis Spectroscopic Analysis of this compound Discoloration
-
Objective: To quantitatively assess the discoloration of this compound.
-
Methodology:
-
Prepare a series of dilutions of the this compound sample in a suitable solvent (e.g., hexane or toluene).
-
Use a UV-Vis spectrophotometer to scan the absorbance of each dilution over a wavelength range of 300-700 nm.
-
The absorbance at a specific wavelength (e.g., 400 nm) can be used to quantify the degree of discoloration. A higher absorbance indicates a greater degree of discoloration.
-
2. Protocol for GC-MS Analysis of this compound Degradation Products
-
Objective: To identify the volatile and semi-volatile degradation products in a this compound sample.
-
Methodology:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject the diluted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
The gas chromatograph will separate the different components of the sample based on their boiling points and polarity.
-
The mass spectrometer will then provide a mass spectrum for each separated component, allowing for their identification by comparing the spectra to a library of known compounds.
-
3. Protocol for Determination of Acid Number (AN)
-
Objective: To quantify the acidic byproducts of oxidation in this compound.
-
Methodology:
-
The analysis should be performed according to the ASTM D664 standard test method.
-
This involves dissolving a known weight of the this compound sample in a suitable solvent and titrating it with a standardized solution of potassium hydroxide (KOH).
-
The acid number is expressed as the milligrams of KOH required to neutralize the acid in one gram of the sample.
-
Diagrams
Caption: Causes of this compound discoloration at high temperatures.
References
Technical Support Center: Preventing Oxidative Degradation of Dodecahydroterphenyl
Welcome to the technical support center for dodecahydroterphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the oxidative degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation and why is it a concern for this compound?
A1: Oxidative degradation is a chemical process where this compound reacts with oxygen. This process is a significant concern because this compound, a fully hydrogenated (saturated) hydrocarbon, can undergo an auto-oxidation chain reaction, especially at elevated temperatures.[1] This degradation can lead to the formation of byproducts such as peroxides, alcohols, ketones, and carboxylic acids. These byproducts can alter the physical and chemical properties of this compound, including its viscosity and thermal stability, which can negatively impact experimental results and the performance of systems where it is used, such as in heat transfer applications.
Q2: What are the primary factors that accelerate the oxidative degradation of this compound?
A2: The primary factors that accelerate the oxidative degradation of this compound are:
-
Temperature: The rate of oxidation significantly increases with temperature.
-
Oxygen Availability: Direct contact with air provides the oxygen necessary for the oxidation process.
-
Presence of Metal Catalysts: Certain metals, such as copper and iron, can act as catalysts, speeding up the degradation process.
-
UV Radiation: Exposure to ultraviolet light can initiate the free radical chain reaction of oxidation.
Q3: What are the most effective methods to prevent the oxidative degradation of this compound?
A3: The most effective methods for preventing oxidative degradation include:
-
Use of Antioxidants: Adding specific chemical compounds (antioxidants) that inhibit the oxidation process is a primary method of protection.
-
Inert Gas Blanketing: In systems where this compound is heated, such as in heat transfer applications, blanketing the fluid with an inert gas like nitrogen can prevent contact with oxygen.
-
Temperature Control: Maintaining the lowest possible operating temperature will slow the rate of oxidation.
-
Material Compatibility: Using materials of construction that do not catalyze oxidation can help maintain the stability of this compound.
Troubleshooting Guides
Issue 1: Discoloration or Change in Viscosity of this compound
-
Symptom: The this compound solution has turned yellow or brown, or its viscosity has noticeably increased.
-
Possible Cause: This is a strong indication that oxidative degradation has occurred. The color change is due to the formation of oxidized byproducts, and the increased viscosity is a result of polymerization of degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound is stored in a cool, dark place, away from direct sunlight and in a tightly sealed container to minimize oxygen exposure.
-
Analyze for Oxidation Products: Use analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy to look for the characteristic carbonyl (C=O) peaks of oxidation products.
-
Implement Preventative Measures: If not already in use, consider adding an appropriate antioxidant to the this compound. For applications involving heat, evaluate the feasibility of using an inert gas blanket.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Experiments using this compound as a solvent or medium are yielding inconsistent or unexpected results.
-
Possible Cause: The properties of the this compound may be changing over time due to oxidative degradation, affecting its performance as a solvent or reaction medium.
-
Troubleshooting Steps:
-
Test for Peroxides: Use peroxide test strips or a quantitative analytical method to check for the presence of hydroperoxides, an early indicator of oxidation.
-
Monitor Fluid Properties: Regularly measure the viscosity and acid number of the this compound to track any changes that may indicate degradation.
-
Stabilize the Fluid: Introduce a suitable antioxidant to maintain the chemical stability of the this compound throughout the duration of your experiments.
-
Antioxidant Selection and Performance
The selection of an appropriate antioxidant is critical for effectively preventing the oxidative degradation of this compound. The two main classes of antioxidants suitable for this purpose are hindered phenols and aromatic amines.
-
Hindered Phenolic Antioxidants: These are effective radical scavengers and are particularly useful at lower to moderate temperatures. They work by donating a hydrogen atom to peroxy radicals, thereby terminating the oxidation chain reaction.
-
Aromatic Amine Antioxidants: These are also radical scavengers and are generally more effective at higher temperatures compared to hindered phenols.
-
Synergistic Blends: In many applications, a combination of phenolic and aminic antioxidants can provide a synergistic effect, offering enhanced protection across a wider temperature range. The phenolic antioxidant can regenerate the aminic antioxidant, prolonging its effectiveness.[2]
Quantitative Performance of Antioxidants
The following table summarizes typical performance data for various antioxidants in a saturated hydrocarbon base oil, similar in nature to this compound. The performance is measured using the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272), where a longer time in minutes indicates better oxidative stability.
| Antioxidant Type | Specific Compound Example | Concentration (wt%) | RPVOT Result (minutes) |
| Base Oil (Uninhibited) | This compound (representative) | 0 | ~50 |
| Hindered Phenol | 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.5 | 200 - 300 |
| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 0.5 | 350 - 450 | |
| Aromatic Amine | Alkylated Diphenylamine | 0.5 | 400 - 600 |
| Phenyl-α-naphthylamine | 0.5 | 500 - 700 | |
| Synergistic Blend | Hindered Phenol + Aromatic Amine | 0.25 + 0.25 | 700 - 1000+ |
Note: These values are representative and can vary based on the specific this compound isomer mixture and the presence of any impurities.
Experimental Protocols
Accelerated Oxidation Test: Rotating Pressure Vessel Oxidation Test (RPVOT) - Modified from ASTM D2272
This test is used to evaluate the oxidative stability of this compound in the presence of oxygen and a copper catalyst at elevated temperatures.
1. Objective: To determine the oxidation induction time of this compound formulations containing different antioxidants.
2. Apparatus:
-
Rotating pressure vessel (bomb)
-
Oxygen cylinder with regulator
-
Heating bath capable of maintaining 150 ± 0.1 °C
-
Pressure measurement device
-
Sample container (glass)
-
Copper catalyst coil
3. Reagents:
-
This compound sample
-
Antioxidant(s) to be tested
-
Distilled water
-
Oxygen (99.5% purity)
4. Procedure:
-
Weigh 50 ± 0.5 g of the this compound sample into the glass container.
-
Add the desired concentration of the antioxidant to the sample and mix thoroughly.
-
Place a polished copper catalyst coil into the sample.
-
Add 5 ml of distilled water to the sample container.
-
Place the sample container inside the pressure vessel.
-
Seal the pressure vessel and purge with oxygen to remove air.
-
Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.
-
Place the sealed and pressurized vessel into the heating bath, which has been preheated to 150 °C.
-
Start the rotation of the vessel at 100 ± 5 rpm.
-
Monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up and will then begin to drop as oxygen is consumed by the oxidation of the sample.
-
The test is complete when the pressure has dropped by 25 psi (175 kPa) from the maximum observed pressure.
-
Record the time in minutes from the start of the test to the 25 psi pressure drop. This is the RPVOT result.
5. Interpretation of Results: A longer time to the 25 psi pressure drop indicates a higher oxidative stability of the sample. By comparing the RPVOT results of the base this compound with samples containing different antioxidants, the effectiveness of the inhibitors can be quantified.
Visualizations
Caption: Autoxidation cycle of this compound.
Caption: Mechanism of action for a radical scavenging antioxidant.
References
Technical Support Center: Analysis of Dodecahydroterphenyl Isomers
Welcome to the technical support center for the analysis of dodecahydroterphenyl isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and characterization of these complex saturated hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound isomers?
The primary challenges in analyzing this compound isomers stem from their high degree of structural similarity. As saturated hydrocarbons, they lack chromophores, making UV detection in HPLC challenging without derivatization. Their similar boiling points and polarities make chromatographic separation difficult, often resulting in co-elution of isomers.[1] Furthermore, the numerous possible stereoisomers lead to complex spectra in both GC-MS and NMR, requiring careful interpretation to differentiate between them.
Q2: Which analytical techniques are most suitable for this compound isomer analysis?
Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used techniques.
-
GC-MS is well-suited for separating volatile isomers based on their boiling points and provides valuable structural information through mass spectral fragmentation patterns.[2]
-
HPLC , particularly with specialized stationary phases, can offer alternative selectivity for isomer separation, especially for less volatile or thermally labile isomers.
-
NMR spectroscopy is indispensable for detailed structural elucidation, allowing for the determination of stereochemistry through the analysis of chemical shifts and coupling constants.[2]
Q3: How can I improve the separation of co-eluting isomers in GC?
To improve the separation of co-eluting this compound isomers in Gas Chromatography, consider the following strategies:
-
Column Selection: Employ a high-resolution capillary column with a stationary phase that offers good selectivity for hydrocarbons, such as a DB-5MS or equivalent.[2][3] The choice of a longer column or a column with a smaller internal diameter can also enhance separation efficiency.[1]
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp can improve the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity to maximize column efficiency.
-
Injection Technique: Use a splitless injection for trace analysis to ensure sharp peaks, but be mindful of potential peak broadening if the initial oven temperature is too high.
Q4: What are the key parameters to consider for HPLC method development for these non-polar compounds?
For HPLC method development, focus on the following:
-
Column Choice: A standard C18 column is a good starting point, but for enhanced selectivity, consider phenyl-hexyl or other columns with alternative stationary phase chemistries that can better differentiate between the subtle structural differences of the isomers.
-
Mobile Phase: Due to the non-polar nature of dodecahydroterphenyls, a reversed-phase method with a mobile phase consisting of acetonitrile or methanol and water is typically used. Isocratic elution is often sufficient, but a shallow gradient may be necessary to resolve complex mixtures.
-
Detection: As these compounds lack a strong chromophore, UV detection can be challenging. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are more suitable alternatives. If derivatization is an option, it can enable UV or fluorescence detection.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active sites in the inlet or column | Perform inlet maintenance, including replacing the liner and septum. Trim the first few centimeters of the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Temperature | Optimize the injector temperature to ensure complete and rapid vaporization without thermal degradation. |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Leaks in the system | Check for leaks at all fittings, especially the septum and column connections. |
| Fluctuations in carrier gas flow | Ensure the gas supply is stable and the electronic pressure control (EPC) is functioning correctly. |
| Column aging | Condition the column or replace it if performance has significantly degraded. |
Issue: Difficulty in Mass Spectral Interpretation
| Possible Cause | Troubleshooting Step |
| Similar fragmentation patterns for isomers | Focus on subtle differences in the relative abundances of key fragment ions. The molecular ion peak (M+) for cyclic alkanes is often more intense than for their acyclic counterparts.[4] A characteristic fragmentation for cyclohexyl rings involves the loss of ethene (C2H4), leading to a prominent peak at m/z 56 for cyclohexane.[4][5] |
| Background noise | Run a blank to identify and subtract background ions. Ensure proper cleaning of the ion source. |
| Lack of reference spectra | If possible, analyze pure standards of the suspected isomers to build a reference library. |
High-Performance Liquid Chromatography (HPLC)
Issue: No or Poor Peak Detection with UV Detector
| Possible Cause | Troubleshooting Step |
| Lack of chromophore | Use a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). |
| Low sample concentration | Concentrate the sample or increase the injection volume. |
| Incorrect wavelength setting | If there is any minimal UV absorbance, ensure the detector is set to the wavelength of maximum absorbance (likely in the low UV region, e.g., < 220 nm). |
Issue: Broad Peaks
| Possible Cause | Troubleshooting Step |
| Extra-column band broadening | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Column deterioration | Flush the column with a strong solvent or replace it if necessary. |
| Mobile phase mismatch with sample solvent | Dissolve the sample in the mobile phase whenever possible. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Complex and Overlapping Spectra
| Possible Cause | Troubleshooting Step |
| Presence of multiple isomers | Utilize two-dimensional (2D) NMR techniques such as COSY and HSQC to resolve overlapping signals and establish connectivity between protons and carbons. |
| Signal broadening | Ensure the sample is properly shimmed to optimize magnetic field homogeneity. High sample viscosity can also lead to broader lines. |
Issue: Difficulty in Stereoisomer Differentiation
| Possible Cause | Troubleshooting Step |
| Subtle differences in chemical shifts | Acquire spectra at a higher magnetic field strength to improve spectral dispersion. |
| Ambiguous coupling patterns | Carefully measure the J-coupling constants. For cyclohexane rings, axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). These differences can help determine the relative stereochemistry of substituents. |
Quantitative Data Summary
Due to the proprietary nature and limited public availability of specific analytical data for all this compound isomers, the following tables provide representative data for closely related structures (e.g., decalins) to illustrate the expected ranges and differences. Researchers should generate their own internal standards and data for accurate quantification and identification.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for cis- and trans-Decalin (a model for fused cyclohexyl rings)
| Position | trans-Decalin ¹H (ppm) | trans-Decalin ¹³C (ppm) | cis-Decalin ¹H (ppm) | cis-Decalin ¹³C (ppm) |
| Bridgehead (C4a, C8a) | 1.15 | 34.3 | 1.45 | 27.5 |
| C1, C4, C5, C8 (axial) | 0.88 | 26.8 | 0.95 | 24.8 |
| C1, C4, C5, C8 (equatorial) | 1.65 | 26.8 | 1.60 | 24.8 |
| C2, C3, C6, C7 (axial) | 1.22 | 43.8 | 1.25 | 30.1 |
| C2, C3, C6, C7 (equatorial) | 1.55 | 43.8 | 1.50 | 30.1 |
Data is illustrative and based on published values for decalin.[2] Actual shifts for this compound isomers will vary based on the substitution pattern.
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound Isomers
-
Sample Preparation: Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Injector:
-
Temperature: 280 °C.
-
Injection volume: 1 µL.
-
Mode: Splitless.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Protocol 2: General HPLC Analysis of this compound Isomers
-
Sample Preparation: Dissolve 5-10 mg of the sample in 1 mL of the mobile phase.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Protocol 3: General NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, 2-second relaxation delay.
-
-
2D NMR Acquisition (if needed):
-
Acquire COSY and HSQC spectra to aid in structural assignment.
-
Visualizations
References
- 1. vurup.sk [vurup.sk]
- 2. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. principles of mass spectrometric analysis: lecture 3-Fragmentation patterns [pharmgrads.blogspot.com]
- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
improving the long-term thermal stability of dodecahydroterphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecahydroterphenyl, particularly concerning its long-term thermal stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the heating of this compound.
Issue 1: Discoloration of this compound After Heating
-
Question: My this compound sample has turned yellow or brown after a high-temperature experiment. What could be the cause and how can I prevent it?
-
Answer: Discoloration is a common indicator of thermal degradation. The color change is likely due to the formation of partially dehydrogenated terphenyls and other unsaturated compounds, which are byproducts of the breakdown of this compound at elevated temperatures.[1]
Troubleshooting Steps:
-
Verify Operating Temperature: Ensure your experimental temperature does not exceed the recommended maximum operating temperature for this compound. Prolonged exposure to temperatures above this limit will accelerate degradation.
-
Inert Atmosphere: The presence of oxygen can significantly increase the rate of thermal oxidation.[2] Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Purity of this compound: Impurities in the this compound can act as catalysts for degradation reactions. Ensure you are using a high-purity grade of the compound.
-
Consider Antioxidants: For long-duration experiments at high temperatures, the addition of an appropriate antioxidant can help to mitigate degradation and maintain the color of the fluid.
-
Issue 2: Increased Viscosity of this compound
-
Question: I have observed a significant increase in the viscosity of my this compound sample after prolonged heating. Why is this happening and what are the implications?
-
Answer: An increase in viscosity is a strong indication of polymerization and the formation of higher molecular weight byproducts resulting from thermal degradation.[3] This can negatively impact heat transfer efficiency and fluid pumpability in a system.
Troubleshooting Steps:
-
Analyze for Degradation Products: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of high molecular weight degradation products.
-
Lower Operating Temperature: If possible, reducing the operating temperature of your experiment can significantly slow down the rate of polymerization.
-
Implement a Fluid Monitoring Schedule: For long-term applications, regularly sample and test the viscosity of the this compound. Replace the fluid when the viscosity increase exceeds a predefined limit for your application.
-
Evaluate Stabilizers: Investigate the use of stabilizers that can inhibit polymerization reactions at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for this compound?
A1: The primary thermal degradation mechanism is initiated by the homolytic cleavage of a C-H or C-C bond within the cyclohexyl rings. This forms radical species that can then propagate through hydrogen abstraction, leading to a chain reaction of degradation. The main degradation products are typically partially dehydrogenated terphenyls (e.g., hexahydroterphenyl) and lower molecular weight hydrocarbons like cyclohexane.[1]
Q2: What are the typical upper-temperature limits for using this compound?
A2: Hydrogenated terphenyls are known for their excellent thermal stability and are often used in high-temperature applications.[4] However, the specific maximum operating temperature can vary depending on the purity of the compound and the presence of any stabilizers. It is crucial to consult the manufacturer's specifications for the particular grade of this compound being used.
Q3: How can I improve the long-term thermal stability of this compound in my experiments?
A3: To enhance long-term thermal stability, consider the following:
-
Use of Antioxidants: Incorporating antioxidants can terminate the free radical chain reactions that lead to degradation. Common classes of antioxidants used for high-temperature applications include sterically hindered phenols (primary antioxidants) and phosphites or thioesters (secondary antioxidants).[5]
-
Maintain an Inert Environment: As mentioned in the troubleshooting section, excluding oxygen by working under an inert gas blanket is critical to preventing oxidative degradation.
-
Material Compatibility: Ensure that all materials in contact with the hot this compound are compatible and do not catalyze degradation. Certain metals can promote decomposition at high temperatures.
Q4: What analytical methods are recommended for monitoring the thermal stability of this compound?
A4: Several analytical techniques can be employed to assess the condition of this compound:
-
Viscosity Measurement: A simple and effective way to track the extent of polymerization.
-
Gas Chromatography (GC): Can be used to quantify the parent compound and identify and quantify volatile degradation products.
-
Acid Number Titration: An increase in the acid number can indicate oxidative degradation.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[6]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the onset temperature of oxidation and decomposition.[6]
Quantitative Data Summary
The following table summarizes the type of quantitative data that would be generated from a thermal stability study of this compound. The values presented are for illustrative purposes to demonstrate how data would be structured.
| Parameter | Unstabilized this compound | This compound + Antioxidant A | This compound + Antioxidant B |
| Test Condition | 350°C for 500 hours in air | 350°C for 500 hours in air | 350°C for 500 hours in air |
| Viscosity Increase (%) | 45 | 15 | 10 |
| Total Acid Number (mg KOH/g) | 0.8 | 0.2 | 0.15 |
| Parent Compound Remaining (%) | 85 | 95 | 97 |
| Major Degradation Products | Partially Dehydrogenated Terphenyls, Cyclohexane | Partially Dehydrogenated Terphenyls | Partially Dehydrogenated Terphenyls |
Experimental Protocols
1. Protocol for Accelerated Thermal Stressing
This protocol is a generalized procedure for evaluating the thermal stability of this compound. It is based on principles outlined in ASTM D6743 for organic heat transfer fluids.[6][7]
-
Objective: To simulate long-term thermal degradation in a laboratory setting.
-
Apparatus:
-
High-temperature oven or heating block with precise temperature control (±1°C).
-
Sealed, inert test cells (e.g., stainless steel ampoules).
-
Inert gas supply (Nitrogen or Argon).
-
Analytical balance.
-
-
Procedure:
-
Weigh a clean, dry test cell to the nearest 0.01 g.
-
Add a precise amount of the this compound sample (e.g., 27 ± 0.2 g) to the test cell.[6] If testing with additives, ensure they are thoroughly mixed.
-
Purge the headspace of the test cell with an inert gas for a sufficient time to displace all oxygen.
-
Carefully seal the test cell and reweigh it to the nearest 0.01 g.
-
Place the test cell vertically in the preheated oven or heating block set to the desired test temperature (e.g., 350°C).
-
Maintain the test temperature for the specified duration (e.g., 500 hours).
-
At the end of the test period, carefully remove the test cell and allow it to cool to room temperature.
-
Weigh the sealed test cell to check for any mass loss.
-
Open the test cell and analyze the stressed fluid for changes in viscosity, acid number, and chemical composition (e.g., via GC-MS).
-
2. Protocol for Evaluating Antioxidant Effectiveness
-
Objective: To compare the effectiveness of different antioxidants in inhibiting the thermal degradation of this compound.
-
Procedure:
-
Prepare samples of this compound: one control sample with no additives and several samples each containing a different antioxidant at a specified concentration.
-
Follow the "Protocol for Accelerated Thermal Stressing" for each sample, ensuring that all test conditions (temperature, duration, atmosphere) are identical.
-
After the stressing period, analyze all samples (including the control) using the same analytical methods (e.g., viscosity, acid number, GC).
-
Compare the results for the samples containing antioxidants to the control sample. A smaller change in viscosity, acid number, and parent compound concentration indicates a more effective antioxidant.
-
Visualizations
Caption: Experimental workflow for evaluating the thermal stability of this compound.
References
- 1. Lin-Tech: Corrosiveness and Oxidation Stability Bath [lin-tech.ch]
- 2. paratherm.com [paratherm.com]
- 3. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 4. Hydrogenated Terphenyl Supplier | 61788-32-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. ASTM Tests for Automotive Research [intertek.com]
- 6. kelid1.ir [kelid1.ir]
- 7. store.astm.org [store.astm.org]
Technical Support Center: Dodecahydroterphenyl Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the mass spectrometry fragmentation patterns of dodecahydroterphenyl. The information is tailored for researchers, scientists, and drug development professionals conducting experiments involving this and structurally similar saturated hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
This compound (C18H30) has a molecular weight of approximately 246.45 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z of 246. However, for saturated hydrocarbons, the molecular ion peak is often weak or even absent due to the high ionization energies and propensity for fragmentation.[1]
Q2: What are the general fragmentation patterns for cyclic alkanes like this compound?
The fragmentation of cyclic alkanes is complex. The ring structure increases the stability of the molecular ion compared to linear alkanes.[2] Key fragmentation mechanisms include:
-
Loss of alkyl side chains: If the this compound has isomers with alkyl branches, cleavage at the bond alpha to the ring is likely.[2]
-
Ring opening followed by fragmentation: The cyclic structure can open to form a linear alkane radical cation, which then undergoes further fragmentation.
-
Loss of ethene (C2H4): A common fragmentation pathway for cycloalkanes involves the elimination of a neutral ethene molecule.
-
Series of cluster ions: The spectrum will likely show clusters of ions separated by 14 mass units, corresponding to the loss of successive CH2 groups.[1]
Q3: Why is the molecular ion peak (M+) so weak in the mass spectrum of saturated hydrocarbons?
Saturated hydrocarbons have high ionization energies, and upon electron ionization, the resulting molecular ion is often energetically unstable.[1] This excess energy is dissipated through fragmentation, leading to a low abundance of the molecular ion.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No or very low signal intensity | - Sample concentration is too low.- Leaks in the GC-MS system.- Contaminated ion source.- Inappropriate inlet temperature (too low for high molecular weight compounds). | - Increase sample concentration.- Perform a leak check of the system.[4]- Clean the ion source.- Increase the injector temperature.[5][6] |
| Peak tailing | - Active sites in the inlet liner or column.- Column contamination.- Sample overloading. | - Use a deactivated inlet liner and column.[4]- Bake out the column or trim the front end.[6]- Reduce the injection volume or sample concentration. |
| Peak fronting | - Column overload.- Incompatible solvent. | - Reduce the amount of sample injected.- Ensure the solvent is appropriate for the column and analytes. |
| Split peaks | - Poor injection technique.- Contamination in the inlet.- Incorrect column installation. | - Optimize injection parameters.- Clean or replace the inlet liner.- Reinstall the column according to the manufacturer's instructions. |
| High baseline noise | - Contaminated carrier gas.- Column bleed.- Contaminated detector. | - Use high-purity carrier gas and install filters.[6][7]- Condition the column; if bleed is excessive, replace the column.[5]- Clean the detector.[6] |
| Unstable baseline/Drift | - Leaks in the system.- Insufficient equilibration time for the detector or oven.- Contamination baking off the column or from the detector. | - Check for and eliminate leaks.[6]- Allow sufficient time for the system to stabilize.- Clean the detector and bake out the column.[6] |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the this compound sample in a high-purity solvent such as hexane or dichloromethane to a final concentration of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)
-
Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library if available.
Visualizations
Caption: Generalized fragmentation pathway for a cyclic alkane.
Caption: Systematic troubleshooting workflow for GC-MS analysis.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison: Dodecahydroterphenyl vs. Synthetic Ester Heat Transfer Fluids
For researchers, scientists, and drug development professionals, maintaining precise temperature control is paramount. The choice of a heat transfer fluid can significantly impact experimental accuracy, operational safety, and equipment longevity. This guide provides an objective comparison of two common high-temperature heat transfer fluids: dodecahydroterphenyl (specifically, partially hydrogenated terphenyls) and synthetic esters.
This comparison will delve into their key performance characteristics, supported by quantitative data, to aid in the selection of the optimal fluid for your specific application.
Performance Data at a Glance
The following table summarizes the key physical and thermal properties of a representative this compound-based fluid (Therminol 66) and a high-temperature synthetic ester fluid (Therminol 55). This allows for a direct comparison of their capabilities under various operating conditions.
| Property | This compound (Therminol 66) | Synthetic Ester (Therminol 55) | Test Method |
| Composition | Modified Terphenyl | Synthetic Hydrocarbon | - |
| Maximum Operating Temperature | 345°C (650°F) | 290°C (550°F) | - |
| Maximum Film Temperature | 375°C (705°F) | 315°C (600°F) | - |
| Flash Point (COC) | 184°C (363°F) | 177°C (350°F) | ASTM D92 |
| Fire Point (COC) | 212°C (414°F) | 218°C (425°F) | ASTM D92 |
| Autoignition Temperature | 374°C (705°F) | 360°C (680°F) | ASTM E659 |
| Kinematic Viscosity @ 40°C | 29.6 cSt | 28.7 cSt | ASTM D445 |
| Kinematic Viscosity @ 100°C | 3.8 cSt | 4.9 cSt | ASTM D445 |
| Density @ 25°C | 1005 kg/m ³ | 876 kg/m ³ | ASTM D1298 |
| Specific Heat @ 25°C | 1.59 kJ/kg·°C | 1.94 kJ/kg·°C | - |
| Thermal Conductivity @ 100°C | 0.106 W/m·K | 0.133 W/m·K | ASTM D2717 |
| Pour Point | -32°C (-25°F) | -28°C (-18°F) | ASTM D97 |
| Average Molecular Weight | 252 | 330 | - |
Experimental Protocols
The data presented in this guide is based on standardized test methods to ensure accuracy and comparability. Below are summaries of the key experimental protocols used to determine the properties of these heat transfer fluids.
Thermal Conductivity: ASTM D2717
This method determines the thermal conductivity of nonmetallic liquids.[1][2][3] It involves a thermal conductivity cell with a platinum resistance thermometer element placed concentrically within a borosilicate glass tube.[1] The thermal conductivity is calculated by measuring the temperature gradient created across the liquid sample when a known amount of heat is generated by the platinum element.[1]
Kinematic Viscosity: ASTM D445
This standard test method measures the kinematic viscosity of transparent and opaque liquids.[4][5] The procedure involves measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[4][5] The kinematic viscosity is then calculated by multiplying the flow time by the viscometer's calibration constant.[5]
Flash and Fire Point: ASTM D92 (Cleveland Open Cup Method)
This test determines the flash and fire points of petroleum products and other liquids.[6][7] A sample of the fluid is heated in an open cup at a controlled rate.[7][8] A small test flame is passed over the surface of the liquid at specified temperature intervals.[7][9] The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[7][9] The fire point is the temperature at which the vapors will sustain burning for at least five seconds.[7][9]
Thermal Stability: ASTM D6743
This test method evaluates the thermal stability of unused organic heat transfer fluids.[10][11][12] A sample of the fluid is heated in a sealed container in the absence of oxygen for a specified period at a high temperature.[10][11] The degradation of the fluid is then assessed by measuring changes in properties such as viscosity, acid number, and the formation of volatile or insoluble products.[10][11][13]
Logical Workflow for Heat Transfer Fluid Selection
The selection of an appropriate heat transfer fluid is a critical decision in experimental design and process development. The following diagram illustrates a logical workflow to guide researchers and scientists in this process.
Caption: A flowchart outlining the key decision points for selecting a heat transfer fluid.
In-Depth Comparison
Thermal Stability and Operating Range
This compound, as represented by Therminol 66, offers a significantly higher maximum operating temperature (345°C) compared to the synthetic ester Therminol 55 (290°C).[14] This makes this compound the superior choice for high-temperature applications that demand exceptional thermal stability. Synthetic esters, while having good thermal stability, are better suited for moderate-temperature processes.[15]
Heat Transfer Efficiency
Heat transfer efficiency is a function of several properties, including thermal conductivity and specific heat. At 100°C, the synthetic ester has a higher thermal conductivity (0.133 W/m·K) than the this compound (0.106 W/m·K), suggesting it can transfer heat more effectively at that temperature. Additionally, the synthetic ester possesses a higher specific heat, meaning it can absorb more heat for a given temperature change. However, the overall efficiency of a heat transfer system also depends on other factors like viscosity and flow rate.
Viscosity and Pumpability
Both fluids exhibit similar kinematic viscosities at 40°C. However, at 100°C, the this compound has a lower viscosity, which could lead to better pumpability and potentially lower energy consumption in a circulating system at higher temperatures. Both fluids have good low-temperature pumpability, with pour points well below freezing.
Safety and Handling
The flash and fire points are critical indicators of a fluid's flammability. Both fluids have relatively high flash and fire points, indicating a low risk of ignition under normal operating conditions. The autoignition temperatures are also high, providing a good margin of safety. As with any industrial chemical, proper personal protective equipment should be used when handling these fluids.
Conclusion
The choice between this compound and synthetic ester heat transfer fluids ultimately depends on the specific requirements of the application.
-
This compound (e.g., Therminol 66) is the clear choice for applications requiring very high operating temperatures and exceptional thermal stability. Its robust nature makes it suitable for demanding, long-term operations in research and manufacturing.
-
Synthetic Esters (e.g., Therminol 55) are an excellent option for moderate-temperature applications where good heat transfer efficiency and a favorable safety profile are key. They can offer a cost-effective and reliable solution for a wide range of laboratory and pilot-plant scale processes.
Researchers and drug development professionals should carefully consider the operating temperature range, heat transfer requirements, and safety considerations outlined in this guide to make an informed decision that ensures the success and safety of their work.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D445 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. nazhco.com [nazhco.com]
- 8. koehlerinstrument.com [koehlerinstrument.com]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. kelid1.ir [kelid1.ir]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. Heat Transfer Fluid – SPL [spllabs.com]
- 14. daunhottoanquoc.com [daunhottoanquoc.com]
- 15. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
Comparative Thermal Stability Analysis: Dodecahydroterphenyl vs. Silicone Oil
For Immediate Release
[City, State] – [Date] – In the demanding landscape of high-temperature applications, the selection of a thermally stable fluid is paramount for ensuring operational efficiency, safety, and longevity of equipment. This guide provides a detailed comparison of the thermal stability of two commonly used heat transfer fluids: dodecahydroterphenyl (a type of hydrogenated terphenyl) and silicone oil. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound and silicone oil are both recognized for their excellent thermal properties, making them suitable for a wide range of applications, including as heat transfer fluids, lubricants, and dielectric fluids. However, they exhibit distinct differences in their operational temperature ranges, flash points, and decomposition characteristics. Silicone oils, as a broad class of materials, offer a wider variety of formulations with tunable properties, such as viscosity and phenyl-group content, which significantly influence their thermal stability. Hydrogenated terphenyls, while less varied, provide robust and reliable performance within their specified temperature limits.
Quantitative Data Comparison
The following table summarizes the key thermal stability parameters for this compound (specifically, a 40% hydrogenated terphenyl mixture) and a representative high-temperature silicone oil.
| Property | This compound (40% Hydrogenated) | High-Temperature Silicone Oil |
| Operating Temperature Range | -7°C to 345°C[1] | -50°C to 250°C (General)[2]; up to 315°C (Closed System)[3][4]; some formulations exceed 400°C[5] |
| Flash Point | 157°C[1][6][7] | Generally > 220°C; typically 300-315°C for 1000 cst oil[8][9][10][11] |
| Boiling Point | 340°C[1][6][12] | Varies significantly with formulation |
| Decomposition Onset | Not explicitly found, but implied by the maximum operating temperature | ~350-400°C (for Methyl Silicone Oil)[13] |
Experimental Methodologies
The data presented in this guide are determined by standardized experimental protocols to ensure accuracy and comparability. The primary methods for evaluating the thermal stability of these fluids include:
Flash Point Determination (ASTM D92)
The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The ASTM D92 standard test method , also known as the Cleveland Open Cup (COC) method, is widely used for petroleum products and other liquids with flash points above 79°C (175°F).[1][8]
Procedure:
-
A sample of the fluid is placed in a brass test cup.
-
The cup is heated at a controlled rate.[2]
-
An ignition source is passed horizontally across the top of the cup at specified temperature intervals.[1]
-
The flash point is the lowest temperature at which the vapors above the liquid ignite for a brief moment.[1]
Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
A small, precisely weighed sample of the fluid is placed in a crucible within the TGA instrument.[14]
-
The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 800°C).[14][15]
-
The mass of the sample is continuously monitored.
-
The onset of mass loss indicates the beginning of thermal decomposition.[14] This data is used to determine the material's thermal stability and compositional characteristics.[16]
Initial Decomposition Temperature (ASTM D2879)
The ASTM D2879 standard test method provides a procedure for determining the initial decomposition temperature of liquids using an isoteniscope. This method measures the vapor pressure of a liquid as a function of temperature.
Procedure:
-
The liquid sample is placed in the isoteniscope, which is a specialized apparatus for measuring vapor pressure.
-
The sample is heated, and the vapor pressure is measured at various temperatures.
-
The initial decomposition temperature is identified as the temperature at which a sustained increase in pressure is observed, indicating the generation of non-condensable decomposition products.[9][11][17]
Comparative Analysis Workflow
The logical flow for a comparative thermal stability analysis of this compound and silicone oil is illustrated in the diagram below.
Caption: Workflow for comparative thermal stability analysis.
Discussion
This compound (Hydrogenated Terphenyl): This fluid exhibits a high boiling point and a well-defined upper operating temperature limit of 345°C.[1] Its chemical structure, consisting of saturated rings, imparts significant thermal stability.[1] However, its flash point of 157°C is considerably lower than that of many high-temperature silicone oils, which may be a critical consideration in applications where there is a risk of ignition.[1][6][7]
Silicone Oil: The thermal stability of silicone oil is highly dependent on its specific chemical structure. The silicon-oxygen (Si-O) backbone is inherently strong, providing a foundation for good thermal performance.[18] The introduction of phenyl groups in place of some methyl groups can further enhance thermal and oxidative stability.[16] This allows for the formulation of silicone oils with very high flash points, often exceeding 300°C, and the ability to operate at temperatures up to and, in some cases, beyond 400°C.[5][8][10][11] Silicone oils also typically have a wider operating temperature range, performing well at much lower temperatures than hydrogenated terphenyls.[2][5]
Conclusion
Both this compound and silicone oil are excellent choices for high-temperature applications, but the optimal selection depends on the specific requirements of the system.
-
This compound is a reliable fluid with a high maximum operating temperature. Its primary limitation is a lower flash point compared to specialized silicone oils.
-
Silicone oils offer greater versatility, with a broader range of operating temperatures and the potential for significantly higher flash points, enhancing safety in certain environments. The ability to tailor their properties through chemical modification makes them adaptable to a wider array of demanding applications.
For applications requiring the utmost in safety regarding flammability and a very wide operational temperature range, high-phenyl content silicone oils may be the superior choice. For applications where a very high, consistent operating temperature is the primary concern and the flash point is within acceptable safety parameters, this compound remains a robust and effective option.
It is recommended that end-users consult the manufacturer's specifications for the particular grade of fluid being considered and conduct their own risk assessment based on the specific application and operating conditions.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. koehlerinstrument.com [koehlerinstrument.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D2879 - eralytics [eralytics.com]
- 10. lonroy.com [lonroy.com]
- 11. store.astm.org [store.astm.org]
- 12. ia600203.us.archive.org [ia600203.us.archive.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. anysiliconerubber.com [anysiliconerubber.com]
- 17. store.astm.org [store.astm.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating Dodecahydroterphenyl Purity for High-Purity Applications
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in guaranteeing the safety, efficacy, and consistency of the final product. Dodecahydroterphenyl, valued for its thermal stability and chemical inertness, is used in applications where impurities can have significant consequences. This guide provides an objective comparison of key analytical techniques used to validate the purity of this compound, complete with experimental data and detailed protocols.
Comparative Analysis of Purity Validation Techniques
The choice of an analytical method is dictated by the required sensitivity, the nature of potential impurities, and the specific application. Gas Chromatography (GC) is a primary technique for volatile compounds like this compound, while other methods offer orthogonal validation and specialized insights.[1]
Table 1: Comparison of Analytical Techniques for this compound Purity Validation
| Technique | Principle | Detectable Purity Range | Advantages | Limitations |
| Gas Chromatography (GC) | Separates volatile components based on their boiling points and interaction with a stationary phase.[1] | 99.0% - 99.99% | High resolution for isomers and volatile impurities; excellent for quantitative analysis using a Flame Ionization Detector (FID).[1][2] | Not suitable for non-volatile or thermally labile impurities; may require derivatization for certain compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] | 98.0% - 99.9% | Versatile for a wide range of non-volatile impurities; operates at room temperature, preventing degradation of thermally sensitive compounds. | This compound lacks a strong UV chromophore, making detection challenging without a universal detector (e.g., ELSD, CAD) or when impurities are also non-UV active.[4] |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity to provide a direct and absolute quantification.[4][5] | > 99.5% | Provides absolute purity without needing a reference standard of the analyte itself; offers structural confirmation of the main component and impurities.[5][6] | Lower sensitivity compared to chromatographic methods; requires higher sample concentration and a well-chosen, non-overlapping internal standard.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection and identification capabilities of Mass Spectrometry. | > 99.9% | Provides high sensitivity and specificity for identifying unknown trace impurities by providing molecular weight and fragmentation data.[7] | More complex and expensive instrumentation; matrix effects can sometimes complicate quantification. |
Experimental Protocols
Reproducibility in purity analysis hinges on meticulously detailed and validated methodologies. The following protocols provide a starting point for the analysis of this compound.
1. Gas Chromatography (GC-FID) Protocol for Purity Assay
This protocol is designed for the quantitative assessment of this compound and its volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm inner diameter, 0.25 µm film thickness), is effective for resolving isomers.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector at 280°C with a split ratio of 20:1.[8]
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Detector: FID at 310°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity solvent like hexane to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
2. Quantitative NMR (¹H-qNMR) Protocol for Absolute Purity
This method provides a direct measurement of purity against a certified reference material.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material (CRM) with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.[6]
-
Add a sufficient volume of the deuterated solvent to completely dissolve both components.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated (often 30-60 seconds to ensure full relaxation).
-
Scans: Sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Analysis: The purity is calculated using the following formula, which relates the integral areas, number of protons, and weights of the sample and the standard.[5]
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the standard.
-
Mandatory Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of this compound, incorporating both a primary and an orthogonal analytical technique.
Caption: A logical workflow for validating this compound purity.
Hypothetical Signaling Pathway for Impurity-Induced Cellular Response
In drug development, even inert excipients must be free of impurities that could be biologically active. This diagram shows a hypothetical pathway where a trace impurity could trigger an adverse cellular response.
Caption: A hypothetical impurity-activated cell signaling pathway.
References
- 1. This compound | 61788-32-7 | Benchchem [benchchem.com]
- 2. nuft.edu.ua [nuft.edu.ua]
- 3. microbenotes.com [microbenotes.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ethz.ch [ethz.ch]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Dodecahydroterphenyl vs. Santovac 5 in High-Vacuum Applications
For researchers, scientists, and drug development professionals operating in high-vacuum environments, the selection of an appropriate vacuum pump fluid is critical to achieving desired pressure levels and maintaining a clean, contaminant-free system. This guide provides a detailed comparison of two commonly discussed fluids: dodecahydroterphenyl (often referred to as hydrogenated terphenyl) and Santovac 5, a polyphenyl ether. While both are utilized in demanding temperature and pressure conditions, their performance characteristics in high-vacuum systems differ significantly.
This comparison delves into their chemical nature, key performance metrics under vacuum, and the standardized experimental protocols used to evaluate such fluids. The information presented is intended to guide users in selecting the optimal fluid for their specific high-vacuum application.
Chemical Composition and Primary Applications
Santovac 5 is an isomeric mixture of five-ring polyphenyl ethers.[1] Its molecular structure is designed for very low volatility and exceptional thermal and chemical stability.[1] These properties make it a premier choice for diffusion pump fluids in applications demanding ultra-high vacuum (UHV) conditions, such as mass spectrometry, semiconductor manufacturing, and aerospace research.[2]
This compound , on the other hand, is a partially hydrogenated terphenyl. It is part of a broader class of hydrogenated terphenyls, which are complex mixtures of isomers with varying degrees of hydrogenation.[3] These fluids are primarily engineered as high-temperature heat transfer fluids due to their excellent thermal stability.[3] While they possess low volatility compared to mineral oils, their application as a primary high-vacuum fluid is less common.
Quantitative Performance Data
The suitability of a fluid for high-vacuum applications is primarily determined by its vapor pressure, thermal stability, and backstreaming characteristics. The following table summarizes the key quantitative data for Santovac 5 and a common formulation of hydrogenated terphenyl.
| Property | This compound (Partially Hydrogenated Terphenyl) | Santovac 5 (Polyphenyl Ether) |
| Vapor Pressure @ 25°C | ~9.75 x 10-2 Torr (13 Pa) | 4 x 10-10 Torr |
| Ultimate Pressure Achievable | Not typically used for UHV applications | Down to 10-10 Torr range |
| Thermal Stability | High (Maximum operating temperature as a heat transfer fluid: ~345°C) | Very High (Thermally stable up to 465°C) |
| Chemical Structure | Mixture of partially hydrogenated terphenyl isomers | Isomeric mixture of five-ring polyphenyl ethers |
| Primary Application | High-temperature heat transfer fluid | Ultra-high vacuum diffusion pump fluid |
Performance in High-Vacuum Environments
Vapor Pressure and Ultimate Vacuum:
The most critical differentiator between these two fluids for high-vacuum applications is their vapor pressure. Santovac 5 exhibits an exceptionally low vapor pressure of 4 x 10-10 Torr at room temperature.[1] This characteristic is fundamental to its ability to achieve ultra-high vacuum levels, with systems using Santovac 5 capable of reaching pressures in the 10-10 Torr range.[2]
In contrast, the vapor pressure of partially hydrogenated terphenyl is significantly higher, in the range of 10-2 Torr at the same temperature. This inherently limits the ultimate vacuum that can be achieved in a system using this fluid.
Backstreaming:
Thermal Stability:
Both fluids demonstrate high thermal stability. Hydrogenated terphenyls are designed to operate at continuous high temperatures in heat transfer systems.[3] Santovac 5 is also renowned for its thermal robustness, resisting degradation at the high temperatures found within diffusion pumps.[1] However, for UHV applications, the stability of Santovac 5 at operating temperatures, coupled with its low vapor pressure, makes it the superior choice.
Experimental Protocols
The evaluation of fluids for high-vacuum applications follows standardized experimental protocols to ensure accurate and reproducible data. Key performance parameters are measured using the following methodologies:
1. Vapor Pressure Measurement:
The vapor pressure of low-volatility fluids is typically measured using a Knudsen effusion method or a capacitance diaphragm gauge in a static or dynamic system. The experimental setup involves heating a sample of the fluid in a vacuum chamber and measuring the resulting pressure.
2. Ultimate Pressure and Pumping Speed Measurement (ISO 21360-1):
The performance of a vacuum pump using a specific fluid is determined according to international standards such as ISO 21360-1.[4][5][6] This standard outlines several methods for measuring key parameters:
-
Throughput Method: A known, constant gas flow is introduced into the pump inlet, and the resulting pressure is measured. This allows for the calculation of the pumping speed (volume flow rate).[4]
-
Orifice Method: This method is used for very low pressures (high and ultra-high vacuum) and involves measuring the pressure difference across a calibrated orifice separating two chambers.[4]
-
Pump-down Method: The time taken to evacuate a known volume from a starting pressure to a target pressure is measured to determine the pumping speed.[4]
The ultimate pressure of the pump with the test fluid is the base pressure achieved after a prolonged pumping time with no gas inlet.
Logical relationship of key performance indicators for high-vacuum fluids.
3. Backstreaming Measurement:
Backstreaming can be quantified using a quartz crystal microbalance (QCM) placed in the vacuum chamber. The QCM's resonant frequency changes as molecules from the pump fluid condense on its surface, allowing for a precise measurement of the mass accumulation rate.
4. Thermal Stability Analysis:
Thermogravimetric analysis (TGA) is a common method to determine the thermal stability of a fluid. A sample is heated at a controlled rate in an inert atmosphere, and its mass is continuously monitored. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.
Experimental workflow for evaluating high-vacuum pump fluids.
Conclusion
For demanding high-vacuum applications where achieving the lowest possible pressures and maintaining a pristine environment are paramount, Santovac 5 is the demonstrably superior choice. Its five-ring polyphenyl ether chemistry results in an extremely low vapor pressure, which directly translates to the ability to achieve ultra-high vacuum and minimizes the risk of system contamination from backstreaming.
This compound (partially hydrogenated terphenyl) is an excellent high-temperature heat transfer fluid with notable thermal stability. However, its significantly higher vapor pressure makes it unsuitable for applications requiring high or ultra-high vacuum. For researchers and professionals in drug development and other sensitive fields, the selection of a fluid like Santovac 5, which is specifically designed for UHV environments, is essential for reliable and accurate results.
References
spectroscopic comparison of different dodecahydroterphenyl isomers
A Spectroscopic Comparison of Dodecahydroterphenyl Isomers
Introduction
This compound, the fully hydrogenated derivative of terphenyl, is a complex mixture of stereoisomers. The specific isomeric composition is largely dependent on the catalytic hydrogenation process used in its synthesis, including factors such as the catalyst, solvent, temperature, and pressure. The differentiation of these isomers is crucial for understanding the physicochemical properties of this compound-based materials, which are utilized as heat transfer fluids, lubricants, and in other high-performance applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for the structural elucidation and relative quantification of these isomers. This guide provides a comparative overview of the spectroscopic characteristics of different this compound isomers, supported by representative data and detailed experimental protocols.
Spectroscopic Data Comparison
Due to the complexity of the isomer mixture, isolating and characterizing every single isomer of this compound is a significant challenge. However, we can analyze the spectroscopic signatures of representative isomers to understand the key differences arising from their stereochemistry. For the purpose of this guide, we will consider the isomers of p-dodecahydroterphenyl (1,4-dicyclohexylcyclohexane) and compare the expected spectroscopic data for the cis and trans configurations of the cyclohexyl groups relative to the central ring.
Table 1: Comparative ¹H NMR Data for this compound Isomers (Predicted)
| Isomer Configuration | Chemical Shift (δ) of Cyclohexyl Protons (ppm) | Multiplicity | Key Differentiating Features |
| trans,trans-1,4-dicyclohexylcyclohexane | 1.0 - 2.0 | Broad Multiplets | Fewer signals due to higher symmetry. Axial and equatorial protons will have distinct chemical shifts. |
| cis,cis-1,4-dicyclohexylcyclohexane | 1.0 - 2.0 | Complex Multiplets | More complex spectrum due to lower symmetry. Overlapping signals are expected. |
| cis,trans-1,4-dicyclohexylcyclohexane | 1.0 - 2.0 | Highly Complex Multiplets | The most complex spectrum due to the lack of symmetry. A wider range of chemical shifts for the cyclohexyl protons is anticipated. |
Table 2: Comparative ¹³C NMR Data for this compound Isomers (Predicted)
| Isomer Configuration | Chemical Shift (δ) of Cyclohexyl Carbons (ppm) | Number of Signals | Key Differentiating Features |
| trans,trans-1,4-dicyclohexylcyclohexane | 25 - 50 | 3-4 | Fewer signals due to symmetry. Clear distinction between the carbon attached to the central ring and the other cyclohexyl carbons. |
| cis,cis-1,4-dicyclohexylcyclohexane | 25 - 50 | Potentially more than 4 | More signals due to lower symmetry. The chemical shifts of the carbons will be influenced by steric interactions between the cyclohexyl rings. |
| cis,trans-1,4-dicyclohexylcyclohexane | 25 - 50 | Up to 18 | The highest number of signals due to the lack of symmetry, with each carbon potentially being in a unique chemical environment. |
Table 3: Comparative Mass Spectrometry Data for p-Dicyclohexylbenzene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) | Fragmentation Pattern Highlights |
| p-Dicyclohexylbenzene | 242 | 159, 117, 91, 77 | The fragmentation pattern is characterized by the loss of cyclohexyl and cyclohexene fragments.[1] The base peak is often observed at m/z 159, corresponding to the loss of a cyclohexyl radical. |
Note: The mass spectra of the fully hydrogenated this compound isomers are expected to show a molecular ion at m/z 248 and fragmentation patterns dominated by the loss of CnH2n+1 and CnH2n fragments corresponding to the cyclohexyl rings.
Table 4: Comparative IR Spectroscopy Data for this compound Isomers
| Isomer Configuration | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) | Key Differentiating Features |
| All Isomers | 2850 - 2960 | 1445 - 1465 | The IR spectra of all this compound isomers are expected to be very similar, dominated by the absorptions of the C-H bonds in the saturated cyclohexyl rings. The C-H stretching vibrations appear below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) may show subtle differences between isomers due to variations in skeletal vibrations, but these are often difficult to resolve and assign definitively in a complex mixture. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the this compound isomer or isomer mixture is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be homogeneous.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
Spectral width: 0-12 ppm.
-
Temperature: 298 K.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral width: 0-200 ppm.
-
Temperature: 298 K.
-
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer: A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.
-
-
GC Parameters:
-
Injector temperature: 250-280 °C.
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection volume: 1 µL.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Scan speed: 2-3 scans/second.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to separate the different isomers based on their retention times. The mass spectrum of each separated peak is then analyzed to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to different functional groups and vibrational modes.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Dodecahydroterphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of dodecahydroterphenyl, a compound of interest in various industrial and pharmaceutical applications. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility. This document outlines the experimental protocols and performance characteristics of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance data for the analytical methods discussed in this guide. This allows for a direct comparison of their key validation parameters.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-Fluorescence) |
| Linearity Range | 6 - 60 µg/mL[1] | Linear with a correlation coefficient of 0.994 |
| Precision (RSD) | 1.3% - 2.0%[1] | Intraday: 1.76% - 6.43%, Interday: 3.77% - 10.4% |
| Accuracy (Recovery) | Desorption Efficiencies: 89.3% - 95.4%[1] | > 88.7% in various vegetable oils |
| Limit of Detection (LOD) | 1.2 µg/mL[1] | Not explicitly stated, but method is sensitive for trace analysis. |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.2 µg/g in spiked palm olein |
| Sample Matrix | Workplace Air[1] | Vegetable Oils |
| Detector | Flame Ionization Detector (FID)[1] | Fluorescence Detector |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in your laboratory.
Gas Chromatography (GC-FID) Method for Hydrogenated Terphenyl in Air
This method is designed for the determination of hydrogenated terphenyl in workplace air samples.[1]
1. Sample Collection and Preparation:
-
Hydrogenated terphenyl in the air is adsorbed onto an activated carbon tube.
-
The adsorbed compound is then desorbed from the activated carbon using carbon disulfide.[1]
2. Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 300°C at 25°C/minute, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320°C.
3. Data Analysis:
-
Quantitation is performed based on the sum of the peak areas of the hydrogenated terphenyl isomers.[1]
-
Retention time is used for qualitative identification.[1]
High-Performance Liquid Chromatography (HPLC-Fluorescence) Method for Partially Hydrogenated Terphenyls in Vegetable Oil
This method is suitable for the determination of partially hydrogenated terphenyls (as part of a thermal heating fluid) in vegetable oil samples.
1. Sample Preparation:
-
For direct analysis, dilute the oil sample in a suitable solvent.
-
For complex matrices like palm olein where interferences are present, saponification is required:
-
Mix 5 g of oil with 45 mL of 95% ethanol and 5 mL of 50% (wt/vol) aqueous potassium hydroxide.
-
Reflux the mixture at approximately 80°C for 1 hour.
-
Cool the solution before injection.
-
2. Instrumentation:
-
HPLC System: Agilent 1100 series or equivalent with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Fluorescence Detector Wavelengths:
-
Excitation: 257 nm.
-
Emission: 320 nm.
-
3. Data Analysis:
-
The concentrations of the partially hydrogenated terphenyls are monitored by their fluorescence signals.
-
A calibration curve is generated by plotting the peak areas of specific isomers (e.g., 3- and 4-cyclohexylbiphenyl) against their known concentrations.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method cross-validation process and the general structure of this compound.
References
A Comparative Analysis of Dodecahydroterphenyl as a Lubricant Base Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of dodecahydroterphenyl as a lubricant base oil, evaluating its performance characteristics against other commonly used base oils such as polyalphaolefins (PAOs), synthetic esters, and mineral oils. This document is intended to assist researchers and professionals in making informed decisions for their specific lubrication requirements.
Data Presentation: Comparative Physicochemical and Performance Properties
The following table summarizes the key physicochemical and performance properties of this compound and other lubricant base oils. The data presented is compiled from various industry sources and technical data sheets. It is important to note that the properties of a specific base oil can vary depending on its exact composition and manufacturing process.
| Property | This compound (Partially Hydrogenated Terphenyl) | Polyalphaolefin (PAO) | Synthetic Ester | Mineral Oil (API Group I) | Mineral Oil (API Group II) | Mineral Oil (API Group III) |
| API Group | V | IV | V | I | II | III |
| Kinematic Viscosity @ 40°C (cSt) | ~370 (for Santovac 5, a related polyphenyl ether)[1] | 1.8 - 100+[2][3] | 9.5 - 27.0+[3] | 2 - 90 | 2 - 90 | 2 - 90 |
| Kinematic Viscosity @ 100°C (cSt) | ~13 (for Santovac 5)[1] | 1.8 - 100+[2][3] | 2.8 - 5.4+[3] | 1.5 - 11 | 1.5 - 11 | 1.5 - 11 |
| Viscosity Index (VI) | Moderate to High (data not widely available) | 125 - 145+[2] | 120 - 200+ | 80 - 120[1][4] | 80 - 120[1][4] | >120[1][4] |
| Pour Point (°C) | 4 (for Santovac 5)[1] | -71 to -54[3] | -71 to < -85[3] | -15 to -6 | -18 to -12 | -21 to -15 |
| Flash Point (°C) | ~288 (for Santovac 5)[1] | >150 to >260[3] | >200 to >240[3] | >180 | >200 | >210 |
| Oxidative Stability | Excellent (inferred from high thermal stability) | Excellent | Good to Excellent | Fair to Good | Good | Very Good |
| Tribological Performance (Wear) | Good (inferred from application in extreme environments) | Good to Excellent | Excellent | Fair to Good | Good | Very Good |
| Solvency for Additives | Low | Low | High | High | Moderate | Low |
Experimental Protocols
The data presented in the table above is typically determined using standardized test methods developed by organizations such as ASTM International. The following are detailed methodologies for some of the key experiments cited.
Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][5][6][7][8]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)
-
Constant temperature bath, capable of maintaining the desired temperature with a precision of ±0.02°C.
-
Timing device, accurate to 0.1 seconds.
-
Viscometer holder.
Procedure:
-
The viscometer is cleaned with a suitable solvent and dried.
-
The liquid sample is filtered to remove any particulate matter.
-
The sample is charged into the viscometer.
-
The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.
-
The sample is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.
-
The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t.
-
The test is typically performed at 40°C and 100°C to determine the viscosity index.
Viscosity Index (ASTM D2270)
Objective: To calculate the viscosity index (VI) of a petroleum product from its kinematic viscosities at 40°C and 100°C.[9][10] The VI is an empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.
Procedure:
-
Determine the kinematic viscosity of the sample at 40°C (U) and 100°C (Y) using ASTM D445.
-
Based on the kinematic viscosity at 100°C (Y), obtain the values for L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of a reference oil of VI = 0 that has the same kinematic viscosity at 100°C as the sample. H is the kinematic viscosity at 40°C of a reference oil of VI = 100 that has the same kinematic viscosity at 100°C as the sample.
-
Calculate the Viscosity Index using the following formula:
-
If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] × 100
-
If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100, where N = (log H - log U) / log Y.
-
Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[2][11][12][13][14]
Apparatus:
-
Test jar, clear glass, flat bottomed.
-
Jacket, to hold the test jar.
-
Disk, cork or felt.
-
Gasket, to fit snugly around the test jar.
-
Bath, for cooling the sample.
-
Thermometer.
Procedure:
-
The sample is poured into the test jar to the scribed mark.
-
If necessary, the sample is heated to a specified temperature to dissolve any wax crystals.
-
The test jar is placed in the cooling bath.
-
At each 3°C interval, the jar is removed and tilted to ascertain whether the oil is still flowing.
-
The test is continued until the oil shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
Oxidative Stability by Rotating Pressure Vessel (ASTM D2272 - RBOT)
Objective: To evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst by measuring the time it takes for a specified pressure drop to occur in a sealed, rotating vessel at a given temperature.
Apparatus:
-
Rotating pressure vessel (bomb).
-
Oxidation bath, capable of maintaining a temperature of 150°C.
-
Pressure measurement and recording equipment.
Procedure:
-
A 50-gram sample of the oil is placed in the vessel with 5 ml of distilled water and a copper catalyst coil.
-
The vessel is sealed and pressurized with oxygen to 90 psi.
-
The vessel is placed in the oxidation bath and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is complete when the pressure drops by 25 psi from the maximum pressure reached.
-
The time taken to reach this point is reported as the oxidation stability in minutes.
Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)
Objective: To determine the wear preventive properties of a lubricating fluid by measuring the wear scar on three stationary steel balls that are in contact with a fourth rotating ball under a given load, speed, temperature, and time.[15]
Apparatus:
-
Four-ball wear tester.
-
Steel balls, 12.7 mm in diameter.
-
Microscope, for measuring the wear scars.
Procedure:
-
Three clean steel balls are placed in the test cup and clamped into position.
-
The test cup is filled with the lubricant sample to a level that covers the three stationary balls.
-
A fourth clean steel ball is placed in the chuck of the motor-driven spindle.
-
The test cup is placed in position on the tester.
-
The specified load is applied, and the motor is started to rotate the top ball at a set speed for a specified duration and temperature.
-
At the end of the test, the three stationary balls are removed, cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar indicates better wear protection.
Mandatory Visualization
Caption: Workflow for the comparative study of lubricant base oils.
References
- 1. inlandvacuum.com [inlandvacuum.com]
- 2. tamson-instruments.com [tamson-instruments.com]
- 3. Base Stocks for Lubricants TDS | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 4. ASTM D445 - eralytics [eralytics.com]
- 5. scribd.com [scribd.com]
- 6. tamson-instruments.com [tamson-instruments.com]
- 7. apmtesting.com [apmtesting.com]
- 8. store.astm.org [store.astm.org]
- 9. martests.com [martests.com]
- 10. normsplash.com [normsplash.com]
- 11. store.astm.org [store.astm.org]
- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 13. store.astm.org [store.astm.org]
- 14. nazhco.com [nazhco.com]
- 15. youtube.com [youtube.com]
Evaluating Dodecahydroterphenyl as a Liquid Organic Hydrogen Carrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of energy storage is rapidly evolving, with Liquid Organic Hydrogen Carriers (LOHCs) emerging as a promising technology for the safe and efficient transportation of hydrogen. Among the various LOHC candidates, dodecahydroterphenyl is gaining attention. This guide provides a comprehensive evaluation of its performance in comparison to other established LOHC materials, supported by experimental data and detailed methodologies to assist researchers in their own investigations.
Performance Comparison of LOHC Materials
A critical aspect of evaluating any LOHC is its hydrogen storage capacity, both in terms of weight (gravimetric) and volume (volumetric), as well as the conditions required for hydrogen release (dehydrogenation). The following table summarizes these key performance indicators for this compound and other commonly studied LOHC materials.
| LOHC Material | Chemical Formula (Hydrogenated) | Gravimetric H2 Capacity (wt%) | Volumetric H2 Capacity (kg H2/m³) | Dehydrogenation Temperature (°C) |
| This compound | C₁₈H₃₀ | ~7.3 (theoretical) | ~78 (theoretical) | 260 - 340[1] |
| Dodecahydro-N-ethylcarbazole | C₁₄H₂₃N | 5.8 | 57 | 180 - 250 |
| Dibenzyltoluene (H18-DBT) | C₂₁H₃₆ | 6.2 | 57.2[2] | 270 - 320 |
| Toluene (Methylcyclohexane) | C₇H₁₄ | 6.1 | 47 | 300 - 350 |
| Naphthalene (Decalin) | C₁₀H₁₈ | 7.3 | 74 | 270 - 350[3] |
Note: The data for this compound is based on a study of its dehydrogenation over a Pt/C catalyst.[1] Further experimental validation is encouraged.
Experimental Protocols
To ensure accurate and reproducible evaluation of LOHC performance, detailed experimental protocols are essential. The following sections outline the methodologies for determining key performance metrics.
Determining Gravimetric and Volumetric Hydrogen Density
Objective: To quantify the maximum amount of hydrogen that can be stored in the LOHC material.
Methodology:
-
Hydrogenation: A known mass of the dehydrogenated LOHC is placed in a high-pressure reactor with a suitable catalyst (e.g., Pt/Al₂O₃).
-
The reactor is pressurized with hydrogen gas to a specific pressure (e.g., 50 bar) and heated to the optimal hydrogenation temperature (e.g., 150-200°C).
-
The reaction is allowed to proceed until hydrogen uptake ceases, indicating complete saturation of the LOHC.
-
The amount of hydrogen consumed is measured by monitoring the pressure drop in the reactor of known volume or by using a mass flow controller.
-
Gravimetric Hydrogen Capacity Calculation:
-
Gravimetric Capacity (wt%) = (Mass of H₂ absorbed / (Initial Mass of LOHC + Mass of H₂ absorbed)) * 100
-
-
Volumetric Hydrogen Capacity Calculation:
-
The density of the fully hydrogenated LOHC is determined using a pycnometer or a density meter.
-
Volumetric Capacity (kg H₂/m³) = Gravimetric Capacity (decimal) * Density of hydrogenated LOHC ( kg/m ³)
-
Dehydrogenation Kinetics and Temperature Profile
Objective: To determine the rate of hydrogen release and the optimal temperature range for dehydrogenation.
Methodology (Temperature Programmed Dehydrogenation - TPD):
-
A precise amount of the fully hydrogenated LOHC is mixed with a catalyst in a fixed-bed reactor.
-
An inert gas (e.g., Argon) is passed through the reactor at a constant flow rate.
-
The reactor temperature is increased at a linear rate (e.g., 5°C/min).
-
The composition of the off-gas is continuously monitored using a mass spectrometer or a thermal conductivity detector (TCD) to measure the rate of hydrogen evolution.
-
The temperature at which the maximum rate of hydrogen release occurs is identified as the peak dehydrogenation temperature.
Catalyst Activity and Stability Testing
Objective: To evaluate the performance and durability of the catalyst for the dehydrogenation reaction.
Methodology:
-
A fixed amount of catalyst is packed in a continuous flow reactor.
-
The hydrogenated LOHC is fed into the reactor at a constant flow rate and maintained at a specific dehydrogenation temperature.
-
The hydrogen flow rate at the reactor outlet is measured over an extended period (e.g., 100 hours) to assess catalyst stability.
-
The degree of dehydrogenation is determined by analyzing the composition of the liquid product using gas chromatography (GC).
-
Catalyst activity is expressed as the volume of hydrogen released per unit mass of catalyst per unit time (e.g., L H₂ / g_cat / h).
-
Catalyst deactivation is monitored by observing any decline in hydrogen production over time.
LOHC Purity Analysis after Cycling
Objective: To assess the chemical stability and purity of the LOHC after multiple hydrogenation-dehydrogenation cycles.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
A sample of the LOHC is collected after a set number of cycles.
-
The sample is diluted in a suitable solvent (e.g., toluene).
-
The diluted sample is injected into a GC-MS system.
-
The GC separates the different components of the LOHC mixture based on their boiling points and polarity.
-
The MS identifies each component by its mass-to-charge ratio, allowing for the identification of the main LOHC components and any degradation byproducts.
-
The peak areas in the chromatogram are used to quantify the purity of the LOHC and the concentration of any impurities.
Visualizing the Experimental Workflow
To provide a clear overview of the evaluation process, the following diagram illustrates the logical flow of the key experimental procedures.
Caption: Experimental workflow for evaluating LOHC performance.
References
A Comparative Guide to the Long-Term Stability of Hydrogenated Terphenyls
For Researchers, Scientists, and Drug Development Professionals
Hydrogenated terphenyls are a class of synthetic organic compounds widely utilized as high-temperature heat transfer fluids and in specialized applications within the pharmaceutical and drug development sectors. Their robust thermal stability is a critical performance attribute. This guide provides an objective comparison of the long-term stability of hydrogenated terphenyls, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable fluid for your specific application.
Executive Summary
Hydrogenated terphenyls exhibit exceptional thermal stability, making them suitable for demanding high-temperature applications. Long-term operational performance, however, can be influenced by the specific formulation and operating conditions. This guide delves into the key stability indicators, compares hydrogenated terphenyls with a common alternative, dibenzyltoluene, and provides standardized testing protocols to evaluate and compare long-term performance.
Comparison of Long-Term Stability Performance
The long-term stability of a heat transfer fluid is primarily assessed by its resistance to thermal degradation, which can lead to the formation of volatile low-boiling compounds ("low boilers") and high-molecular-weight degradation products ("high boilers"). These degradation products can adversely affect the fluid's viscosity, thermal conductivity, and overall system performance.
Table 1: Comparison of Hydrogenated Terphenyls and Dibenzyltoluene
| Property | Hydrogenated Terphenyls (PHT) | Dibenzyltoluene (DBT) |
| Composition | A mixture of partially hydrogenated terphenyl isomers. | Predominantly dibenzyltoluene isomers. |
| Thermal Stability | Generally comparable to DBT at temperatures below 290°C (554°F).[1] | Comparable to PHT at temperatures below 290°C (554°F).[1] |
| Degradation Products | Tends to produce a higher proportion of light distillates (low boilers).[1] | Degrades to different components than PHT.[1] |
| System Maintenance | Systems may require periodic venting of light distillates to manage vapor pressure.[1] | Different maintenance procedures are required compared to PHT systems.[1] |
| Regulatory Note | Upon disposal, may be considered hazardous waste due to potential benzene content and should be tested.[1] |
While specific long-term quantitative data for various commercial hydrogenated terphenyl products is often proprietary, the general trend indicates that their stability is comparable to that of dibenzyltoluene under similar operating conditions. However, the degradation pathways and resulting byproducts differ, which has implications for system design and maintenance.[1]
Experimental Protocols for Stability Assessment
To ensure a standardized and objective comparison of long-term stability, established experimental protocols should be followed. The American Society for Testing and Materials (ASTM) has developed standard methods for evaluating the thermal stability of organic heat transfer fluids.
Accelerated Thermal Stability Testing (Based on ASTM D6743)
This test method is designed to determine the thermal stability of unused organic heat transfer fluids in the absence of oxygen and water.
Objective: To quantify the formation of low and high boiling degradation products after exposure to elevated temperatures for a specified duration.
Apparatus:
-
Thermal stability test cell (bomb)
-
Forced circulation air oven
-
Gas chromatograph (GC)
-
Bulb tube distillation apparatus
Procedure:
-
A sample of the heat transfer fluid is placed in a stainless steel test cell.
-
The cell is purged with an inert gas (e.g., nitrogen) to remove oxygen and then sealed.
-
The sealed cell is heated in an oven at a specified temperature (e.g., 250°C to 350°C) for a defined period (e.g., 500 hours).[2]
-
After aging, the cell is cooled, and the fluid is analyzed.
-
Analysis of Degradation Products:
-
Low-Boiling Components: The percentage of volatile degradation products is determined by gas chromatography (GC).
-
High-Boiling Components: The non-volatile, high-molecular-weight degradation products are quantified using a bulb tube distillation to separate them from the original fluid.
-
Physical Property Changes: Key physical properties such as viscosity, acid number, and flash point are measured and compared to the unaged fluid.[2]
-
Logical Workflow for Accelerated Stability Testing
References
Safety Operating Guide
Proper Disposal of Dodecahydroterphenyl: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Dodecahydroterphenyl, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound is classified as a combustible liquid that can cause skin irritation and may be fatal if it enters the airways upon being swallowed. It is also recognized as being highly toxic to aquatic life with enduring effects.[1] Adherence to proper disposal protocols is therefore essential to prevent harm to human health and the environment.
Hazard and Safety Information
Before handling this compound, it is critical to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Precautionary Statement | Personal Protective Equipment (PPE) |
| Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Wear protective gloves, eye protection, and face protection.[1] |
| May be fatal if swallowed and enters airways | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. | Not applicable |
| Causes skin irritation | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] | Protective gloves, lab coat.[1] |
| Very toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage.[1] | Not applicable |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The primary method of disposal is through an approved hazardous waste disposal facility.
Experimental Protocol: Chemical Waste Collection and Disposal
-
Segregation:
-
Container Management:
-
Use a container made of a material compatible with this compound.
-
Ensure the container is in good condition, with a secure, tightly fitting cap to prevent leaks or spills.[3][5]
-
The container should not be filled to more than 90% of its capacity to allow for vapor expansion.[3][4]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., combustible, irritant, environmentally hazardous).[2]
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[1][4]
-
Wear appropriate PPE, including gloves and eye protection.[1]
-
Contain the spill using an inert absorbent material such as sand or earth.[1]
-
Collect the absorbed material into a labeled hazardous waste container for disposal.[1][4]
-
Clean the spill area thoroughly.[1]
-
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dodecahydroterphenyl
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of Dodecahydroterphenyl, also known as hydrogenated terphenyl. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be used with side protection (EN 166).[1] A face shield may be required in situations with a risk of splashing. |
| Skin Protection | Chemical Resistant Gloves | Tested according to EN 374. A minimum material thickness of > 0.38 mm and a breakthrough time of > 480 minutes (permeation: level 6) is recommended.[1] Check for leaks and impermeability before use.[1][2] |
| Protective Clothing | Standard protective clothing (EN 340 & EN ISO 13688) is required to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation or exposure to vapors/mists, a filter respirator for organic gases and vapors is necessary.[1][3][4] A full-face, half-mask, or quarter-mask respirator (EN 136/140) with a Type A filter (brown) for organic gases and vapors with a boiling point > 65°C is recommended.[1] |
Quantitative Safety Data
The following table outlines the occupational exposure limits for this compound.
| Parameter | Value | Jurisdiction/Source |
| Time-Weighted Average (TWA) - 8 hours | 2 ppm (19 mg/m³) | EU-OEL[5] |
| Short-Term Exposure Limit (STEL) - 15 minutes | 5 ppm (48 mg/m³) | EU-OEL[5] |
| ACGIH Threshold Limit Value (TLV) - TWA | 0.5 ppm | ACGIH[5] |
| Derived No-Effect Level (DNEL) - Inhalation, Worker, Chronic (Local) | 83.8 mg/m³ | REACH[1] |
| Derived No-Effect Level (DNEL) - Inhalation, Worker, Chronic (Systemic) | 2.01 mg/m³ | REACH[1] |
| Predicted No-Effect Concentration (PNEC) - Freshwater | 0.2 µg/L | REACH[1] |
| Predicted No-Effect Concentration (PNEC) - Marine Water | 0.02 µg/L | REACH |
| Predicted No-Effect Concentration (PNEC) - Intermittent Release | 1 µg/L | REACH[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. Use local and general ventilation to minimize exposure.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mists.[6]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1][2] Remove contaminated clothing and protective equipment before entering eating areas.[1][2]
-
Storage: Store in a tightly closed container in a well-ventilated place.[1] Keep away from heat, alkalis, oxidizing substances, and acids.[1] Recommended storage temperature is 15–25 °C.[6]
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[6]
-
Containment: Collect leaking and spilled liquid in sealable containers.[3][4][5] Absorb remaining liquid with sand or an inert absorbent.[3][4][5]
-
Environmental Precautions: Do not let this chemical enter the environment.[3][4][5] Avoid release to drains, surface water, and ground water.[1][2][6] If spillage enters a water course or sewer, inform the responsible authority.[1]
-
Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][6] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging: Completely emptied packages can be recycled.[1][2] Handle contaminated packages in the same way as the substance itself.[1][2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
